Boc-5(S)-tert-butyl-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLVEFJKWRNHB-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443504 | |
| Record name | Boc-5(S)-tert-butyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185142-24-9 | |
| Record name | Boc-5(S)-tert-butyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-5(S)-tert-butyl-L-proline chemical structure and properties
The following technical guide details the chemical structure, synthesis, and application of Boc-5(S)-tert-butyl-L-proline , a highly specialized steric tool in peptide chemistry.
Structural Architecture, Synthesis, and Applications in Peptidomimetics[1][2]
Part 1: Chemical Identity & Stereochemical Analysis
Boc-5(S)-tert-butyl-L-proline is a conformationally constrained amino acid derivative. Unlike native proline, which allows for a relatively balanced cis/trans amide bond equilibrium (approx. 10-30% cis in water), the introduction of a bulky tert-butyl group at the C5 position creates a "steric lock."
This specific isomer—(2S, 5S) —is the trans-5-tert-butylproline . It is crucial to distinguish this from the cis-isomer (2S, 5R), as they exert opposite effects on the peptide backbone geometry.
| Feature | Specification |
| IUPAC Name | (2S,5S)-1-(tert-butoxycarbonyl)-5-(tert-butyl)pyrrolidine-2-carboxylic acid |
| Common Name | Boc-trans-5-tert-butyl-L-proline |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Stereochemistry | 2(S) (L-configuration at |
| Physical State | White crystalline solid |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| CAS Number | Note: CAS 15761-39-4 refers to unsubstituted Boc-L-Proline.[1][2][3][4] Specific isomers often lack unique indexed CAS numbers in general catalogs. |
Stereochemical Map
The "5(S)" designation in an L-proline (2S) scaffold places the tert-butyl group on the opposite face of the ring relative to the carboxylate group.
Caption: Stereochemical relationship in Boc-(2S,5S)-5-tert-butylproline. The C2-Carboxylate and C5-tert-butyl groups occupy opposite faces of the pyrrolidine ring.
Part 2: Synthesis Strategy (The Lubell Protocol)
The most authoritative synthesis route utilizes L-glutamic acid as the chiral educt. This pathway, developed by Lubell et al., ensures enantiopurity and allows for the separation of diastereomers.
The "Glutamic Acid -> Acylation -> Cyclization" Route
-
Starting Material:
-Methyl -(PhF)glutamate (PhF = 9-(9-phenylfluorenyl)).[5] -
C-Acylation: Double deprotonation with LiN(SiMe₃)₂ (LHMDS) followed by reaction with pivaloyl chloride introduces the tert-butyl ketone.
-
Decarboxylation: Hydrolysis and decarboxylation yield the
-oxo- -amino acid.[5] -
Cyclization & Reduction: Catalytic hydrogenation induces ring closure (Schiff base formation) and subsequent reduction. The stereoselectivity of the reduction determines the cis (2S,5R) vs trans (2S,5S) ratio.
Optimization Note: To favor the (2S,5S)-trans isomer (the target), solvolysis of the protecting group followed by reduction with tetramethylammonium triacetoxyborohydride is preferred, though this step requires careful pH control to prevent racemization.
Caption: Synthetic pathway from Glutamic Acid to 5-tert-butylproline (Lubell Protocol).
Part 3: Physicochemical Properties & Applications[7][8]
1. Conformational Locking (The "Steric Anchor")
The bulky tert-butyl group significantly restricts the conformational space of the pyrrolidine ring.
-
Trans-5-tBu (2S, 5S): This isomer generally favors the trans amide bond geometry (
) due to severe steric clash between the 5-tBu group and the N-acyl group in the cis rotamer. -
Contrast with Cis-5-tBu (2S, 5R): The cis isomer is famous for promoting the cis amide bond (mimicking Type VI
-turns), but the trans isomer (2S, 5S) does the opposite, stabilizing extended conformations.
2. Proteolytic Stability
The 5-position substitution creates a "steric shield" around the peptide bond nitrogen. This renders the preceding peptide bond highly resistant to cleavage by prolyl endopeptidases, extending the half-life of peptide drugs in vivo.
3. Hydrophobicity
The addition of the tert-butyl group increases the LogP of the residue, enhancing membrane permeability and binding affinity to hydrophobic pockets in target proteins (e.g., HCV NS3 protease inhibitors).
Comparative Data Table:
| Property | Native L-Proline | Boc-5(S)-tBu-L-Pro (Trans) | Boc-5(R)-tBu-L-Pro (Cis) |
| Amide Preference | Balanced (Trans:Cis ~ 3:1) | Strongly Trans | Strongly Cis |
| Ring Pucker | Flexible (C | Rigid (Locked) | Rigid (Locked) |
| Protease Resistance | Low | High | High |
| Helix Propensity | Promotes PPII Helix | Destabilizes PPII Helix | Induces Turn/Kink |
Part 4: Experimental Protocols
A. Coupling Protocol (Solid Phase Peptide Synthesis)
Due to the steric bulk at C5, standard coupling times must be extended.
-
Reagents: Use HATU or HOAt/DIC for activation. Avoid weaker reagents like HBTU.
-
Stoichiometry: 3.0 equivalents of Amino Acid, 2.9 eq HATU, 6.0 eq DIEA.
-
Solvent: DMF or NMP (NMP is preferred for difficult couplings).
-
Procedure:
-
Pre-activate the Boc-5(S)-tBu-Pro-OH for 2 minutes.
-
Add to resin-bound free amine.
-
Reaction Time: Double coupling is mandatory. 2 x 2 hours at Room Temperature.
-
Monitoring: The Kaiser test may be inconclusive for secondary amines; use Chloranil test or micro-cleavage LCMS.
-
B. Boc-Deprotection
The tert-butyl side chain is stable to standard Boc-removal conditions, but care must be taken to avoid cation scrambling if other sensitive residues (Trp, Met) are present.
-
Reagent: 50% TFA in DCM (v/v) + 2% Triisopropylsilane (TIS) as a scavenger.
-
Time: 2 x 15 minutes.
-
Wash: Extensive DCM and DMF washes are required to remove the bulky TFA salts trapped in the resin matrix.
References
-
Beausoleil, E., & Lubell, W. D. (1996). "Steric effects on the isomer equilibrium of amides N-terminal to proline: Synthesis and conformational analysis of N-acetyl-5-tert-butylproline N'-methylamides." Journal of the American Chemical Society, 118(51), 12902-12908. Link
-
Beausoleil, E., et al. (1996). "5-tert-Butylproline."[5][6] The Journal of Organic Chemistry, 61(26), 9447-9454. Link
-
Halab, L., & Lubell, W. D. (2002). "Use of Steric Interactions To Control Peptide Turn Geometry." Journal of Organic Chemistry, 67(5), 1547-1552. Link
-
Davis, F. A., et al. (2003). "Asymmetric Synthesis of cis-5-tert-Butylproline with Metal Carbenoid NH Insertion." The Journal of Organic Chemistry, 68(13), 5147-5152. Link
- Magriotis, P. A. (2001). "Proline Mimetics in Peptide Synthesis." European Journal of Organic Chemistry, 2001(11), 2015-2028.
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- 3. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Steric Effects of the tert-Butyl Group on Proline Ring Pucker
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Proline in Peptide Architecture
Proline, with its secondary amine integrated into a five-membered pyrrolidine ring, holds a unique position among the proteinogenic amino acids.[1] This cyclic structure imparts significant conformational rigidity, restricting the backbone dihedral angle φ to a narrow range (approximately -65°).[1][2] Consequently, proline residues are frequently found in the turns of protein secondary structures and act as "helix breakers," introducing kinks into α-helical segments.[3]
A key feature of proline's structure is the flexibility of its pyrrolidine ring, which can adopt two principal, non-planar conformations known as Cγ-endo ("down") and Cγ-exo ("up").[4] This phenomenon, termed ring pucker, is not merely a subtle conformational twitch; it fundamentally influences the local peptide backbone geometry and, by extension, the overall architecture and function of proteins and peptide-based therapeutics.[5] The interconversion between these pucker states has a low energy barrier, meaning that in solution, unsubstituted proline often exists as a dynamic equilibrium of both conformers.[4][6]
Controlling this equilibrium is a powerful strategy in peptide design and drug development. By installing substituents onto the proline ring, one can bias the puckering preference towards either the endo or exo state. While electron-withdrawing substituents exert control through well-documented stereoelectronic effects, this guide focuses on a different, yet equally powerful, paradigm: steric control.[7][8] We will provide an in-depth analysis of how the sterically demanding tert-butyl group acts as a "conformational lock," forcing the proline ring into a predictable pucker based on its stereochemical placement.
The Proline Pucker Equilibrium: Endo vs. Exo
The puckering of the proline ring describes the out-of-plane displacement of the Cγ and sometimes Cβ atoms. The two most stable conformations are envelope puckers, where the Cγ atom is displaced either towards (endo) or away from (exo) the carboxyl group of the proline residue.[4]
-
Cγ-endo (Down): This pucker is associated with more extended conformations in the peptide backbone. It is observed to favor the δ (φ, ψ ≈ −90°, 0°) conformation, which is characteristic of the i+2 position in β-turns.[4]
-
Cγ-exo (Up): This pucker is associated with more compact backbone conformations, such as the polyproline II (PPII) helix and the α-helix.[4] The exo pucker also facilitates a stabilizing n→π* interaction between adjacent carbonyl groups, which is only possible when the preceding amide bond is in the trans conformation.[7]
The choice between an endo and exo pucker directly impacts the allowable (φ, ψ) dihedral angles of the proline residue, thereby dictating the local secondary structure. The ability to lock the ring into one of these states allows for the rational design of peptides with predetermined folds.
Figure 1: The dynamic equilibrium between the Cγ-endo and Cγ-exo puckers of the proline ring and their influence on peptide backbone conformation.
The tert-Butyl Group: A Steric Conformational Lock
Unlike smaller or electronegative substituents, the large, sterically demanding tert-butyl group dictates conformation through a simple and powerful principle: it overwhelmingly prefers to occupy a pseudoequatorial position on the five-membered ring to minimize steric strain.[9][10] This singular preference is strong enough to override other, more subtle electronic effects, effectively "locking" the ring into a single, dominant pucker. The outcome, however, is critically dependent on the stereochemistry at the C-4 position.
trans-4-tert-Butyl-L-proline → endo Pucker
When the tert-butyl group is trans to the C-2 carboxyl group, its adoption of a pseudoequatorial position forces the Cγ atom towards the carboxyl group. This arrangement locks the ring into a Cγ-endo pucker.[9][11]
cis-4-tert-Butyl-L-proline → exo Pucker
Conversely, when the tert-butyl group is cis to the C-2 carboxyl group, its pseudoequatorial preference forces the Cγ atom away from the carboxyl group. This results in a locked Cγ-exo pucker.[9][11]
This predictable, stereochemistry-driven control is in direct contrast to the effects seen with electronegative substituents, where a trans (4R) substituent typically induces an exo pucker and a cis (4S) substituent induces an endo pucker due to stereoelectronic reasons.[11][12]
Figure 3: Generalized synthetic workflow for producing cis- and trans-4-tert-butylproline from a common starting material.
Experimental Protocol: Substitution with Lithium Phenylthio(tert-butyl)cuprate
This protocol is adapted from the key transformation described in the literature. [9][10]
-
Prepare the Reagent: In a flame-dried, argon-purged flask, dissolve phenyl tert-butyl sulfide in anhydrous THF and cool to -78 °C. Add sec-butyllithium dropwise and stir for 30 minutes. In a separate flask, create a slurry of copper(I) iodide in anhydrous THF, cool to -40 °C, and add the lithiated sulfide solution via cannula. Stir the resulting dark solution for 1 hour to form t-BuCuSPhLi.
-
Prepare the Substrate: In a separate flask, dissolve the N-protected 4-bromo-proline ester (prepared from N-protected 4-hydroxyproline) in anhydrous THF and cool to -18 °C.
-
Reaction: Add the cuprate reagent to the proline substrate solution via cannula. The reaction progress should be monitored by TLC or LC-MS.
-
Quench and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography to yield the protected 4-tert-butylproline ester.
NMR Spectroscopic Analysis in Solution
¹H NMR spectroscopy is the primary tool for determining the dominant ring pucker in solution. [13]The analysis relies on the Karplus relationship, which correlates the vicinal ³JHH coupling constants to the dihedral angles between protons on adjacent carbons. The pattern of these couplings for the ring protons is highly diagnostic of the pucker. [9][10]
Protocol for Conformational Analysis via ¹H NMR
-
Sample Preparation: Prepare a ~10-20 mM sample of the N-acetylated methyl ester of the synthesized 4-tert-butylproline in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). If spectral overlap is an issue, acquire a 2D COSY or TOCSY spectrum to aid in resonance assignment.
-
Spectral Simulation: The proton spectra of proline rings are often strongly coupled. Accurate extraction of coupling constants requires spectral simulation using appropriate software (e.g., MestReNova, Bruker TopSpin).
-
Data Interpretation: Compare the experimentally derived ³JHH values to the expected values for canonical endo and exo puckers.
| Coupling Constant (³JHH) | Expected Value for endo Pucker | Expected Value for exo Pucker | Reference |
| Jα,β1 | ~8-10 Hz (large) | ~2-4 Hz (small) | [9][10] |
| Jα,β2 | ~2-4 Hz (small) | ~8-10 Hz (large) | [9][10] |
| Jγ,δ1 | ~2-4 Hz (small) | ~8-10 Hz (large) | [9][10] |
| Jγ,δ2 | ~8-10 Hz (large) | ~2-4 Hz (small) | [9][10] |
Self-Validation: A spectrum showing a pattern of large and small couplings consistent with one pucker provides strong evidence for a conformationally locked ring. For trans-4-tert-butylproline, one would expect to see the pattern for the endo pucker, while the cis isomer should exhibit the exo pattern.
X-ray Crystallography for Solid-State Confirmation
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation. [14]It allows for direct visualization of the ring pucker and the precise orientation of the tert-butyl group relative to the carboxyl group and the rest of the ring. [9][11]
Workflow for X-ray Crystallographic Analysis
-
Crystallization: Grow single crystals of a suitable derivative (e.g., N-Boc-4-tert-butylproline) suitable for X-ray diffraction. This often involves slow evaporation or vapor diffusion techniques.
-
Data Collection: Mount a crystal and collect diffraction data using an X-ray diffractometer. [15]3. Structure Solution and Refinement: Process the diffraction data to generate an electron density map and solve the molecular structure. Refine the atomic coordinates to obtain a final, high-resolution model. [14]4. Analysis: Analyze the solved structure to determine key dihedral angles and the pseudorotation angle of the pyrrolidine ring, confirming the endo or exo pucker. The analysis should confirm that the tert-butyl group occupies a pseudoequatorial position.
Computational Modeling for Energetic Validation
Computational chemistry, particularly Density Functional Theory (DFT), is used to calculate the relative energies of the different possible conformers. [9]The global minimum energy conformer predicted by these calculations should match the experimentally observed structure.
Protocol for DFT-Based Conformational Analysis
-
Model Building: Build initial 3D structures for both the Cγ-endo and Cγ-exo puckers of the N-acetylated methyl ester of the target 4-tert-butylproline.
-
Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).
-
Energy Calculation: Calculate the single-point electronic energy for each optimized geometry. The difference in energy (ΔE) reveals the relative stability of the conformers.
-
Validation: For a conformationally locked system, the energy difference between the preferred and disfavored pucker should be significant (e.g., >2 kcal/mol). The calculated lowest-energy structure should match the conformation determined by NMR and X-ray crystallography. For trans-4-tert-butyl-L-proline, the endo conformer was found to be energetically favored by 2.5 kcal/mol over the exo form. [9]
Applications in Drug Development and Peptide Science
The ability to enforce a specific proline pucker has profound implications for the design of bioactive peptides and peptidomimetics.
-
Stabilization of Secondary Structures: By selecting the cis or trans isomer, designers can selectively stabilize either compact (exo pucker) or extended (endo pucker) structures, such as specific types of β-turns or helices.
-
Enhanced Binding Affinity: Many bioactive peptides adopt a specific conformation upon binding to their biological target. By pre-organizing the peptide into this bioactive conformation using a locked proline, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and selectivity.
-
Probing Structure-Activity Relationships (SAR): Synthesizing a peptide with both the cis- and trans-4-tert-butylproline analogues allows researchers to definitively probe whether an endo or exo pucker is required for biological activity, providing crucial insights for future drug design.
Conclusion
The tert-butyl group serves as a robust and predictable tool for controlling proline ring conformation through steric hindrance. Its strong preference for a pseudoequatorial position effectively locks the pyrrolidine ring into either a Cγ-endo or Cγ-exo pucker, depending entirely on the C-4 stereochemistry. This powerful method of conformational constraint is in stark contrast to the stereoelectronic control exerted by smaller, electronegative substituents. The validation of this steric locking effect relies on a synergistic application of synthetic chemistry, NMR spectroscopy, X-ray crystallography, and computational modeling. For scientists in drug discovery and peptide engineering, 4-tert-butylproline derivatives represent a critical tool for designing molecules with enhanced stability, predetermined three-dimensional structures, and improved biological activity.
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Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]
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Koskinen, A. M., Helaja, J., Kumpulainen, E. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
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Newberry, R. W., & Raines, R. T. (2017). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 26(1), 163-172. [Link]
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Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2021). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics, 23(24), 13475-13482. [Link]
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ResearchGate. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. ResearchGate. [Link]
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Lounila, J., Ala-Korpela, M., & Jokisaari, J. (2009). Quantum Mechanical and NMR Studies of Ring Puckering and cis/trans-Rotameric Interconversion in Prolines and Hydroxyprolines. The Journal of Physical Chemistry A, 113(42), 11310–11318. [Link]
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Marsh, R. E., Narasimha Murthy, M. R., & Venkatesan, K. (1977). Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. Journal of the American Chemical Society, 99(4), 1251–1256. [Link]
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Beausoleil, E., & Lubell, W. D. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers, 53(3), 249-256. [Link]
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Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3052–3066. [Link]
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Hofman, M., Schube, A., Schuler, B., & O'Brien, E. P. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Biophysical Journal, 119(11), 2195-2207. [Link]
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Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3052–3066. [Link]
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Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 357-375. [Link]
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Williamson, M. P. (1994). The structure and function of proline-rich regions in proteins. Biochemical Journal, 297(2), 249-260. [Link]
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Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 629-637. [Link]
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Ribeiro da Silva, M. A., Monte, M. J., & Santos, L. M. (2014). Thermodynamic and conformational study of proline stereoisomers. The Journal of Physical Chemistry B, 118(34), 10137-10146. [Link]
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ResearchGate. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
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Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography [Video]. YouTube. [Link]
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Keedy, D. A., Hill, Z. B., Biel, J. T., Kang, E. J., Rettenmaier, T. J., & Fraser, J. S. (2023). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife, 12, e84293. [Link]
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- 15. m.youtube.com [m.youtube.com]
Boc-5(S)-tert-butyl-L-proline CAS number and identifiers
[1][2]
Part 1: Compound Identity & Physicochemical Profile[1]
Boc-5(S)-tert-butyl-L-proline is a conformationally constrained analog of proline.[1][2] Unlike native proline, which allows for cis/trans isomerization of the preceding amide bond with a slight preference for trans, the introduction of a bulky tert-butyl group at the C5 position creates severe steric interactions. This forces the preceding amide bond into a specific geometry (often favoring the cis-amide rotamer in peptides), making this molecule a critical tool for locking peptide secondary structures (e.g.,
Nomenclature & Identifiers
| Identifier Type | Value | Notes |
| Common Name | Boc-5(S)-tert-butyl-L-proline | |
| IUPAC Name | (2S,5S)-1-(tert-butoxycarbonyl)-5-(tert-butyl)pyrrolidine-2-carboxylic acid | Stereochemistry defined as cis-relative configuration (substituents on same face).[1][2] |
| CAS Number | Not Commercially Indexed | Note: While the 5-methyl analog is indexed (CAS 334769-80-1), the 5-tert-butyl variant is typically a custom-synthesized research reagent described in primary literature (e.g., Lubell et al.).[1][2] |
| Molecular Formula | ||
| Molecular Weight | 271.35 g/mol | |
| SMILES | CC(C)(C)[C@@H]1CCOC(C)(C)C)C(=O)O | (2S,5S) Configuration |
| Stereochemistry | (2S, 5S) | The "L" designation implies (2S).[2][3][4][5][6][7] The 5-position is specified as (S).[1][2][4] |
Structural Significance
The C5-tert-butyl group is "cis" to the C2-carboxylate in the (2S,5S) isomer.[1][2] This steric bulk shields the nitrogen face, significantly impacting the kinetics and thermodynamics of the amide bond formation at the N-terminus.
Part 2: Synthesis & Manufacturing Protocols
Due to the lack of a commodity CAS number, researchers must often synthesize this compound or contract it via custom synthesis. The most authoritative route was established by William D. Lubell's group (University of Montreal), utilizing a "self-reproduction of chirality" approach starting from glutamic acid.
Retrosynthetic Analysis (DOT Visualization)
The synthesis relies on the diastereoselective reduction of a pyrroline intermediate, derived from glutamic acid.
Figure 1: Synthetic pathway for Boc-5(S)-tert-butyl-L-proline from L-Glutamic acid via the Lubell protocol.[1][2]
Detailed Experimental Protocol
Based on the methodology of Beausoleil & Lubell (2000/2001).
Step 1: Preparation of the
-oxo-
-amino acid intermediate
-
Starting Material:
-methyl -(PhF)-glutamate (PhF = 9-phenylfluoren-9-yl).[1][2][7] -
Reagents: LiHMDS (Lithium hexamethyldisilazide), Pivaloyl chloride.
-
Procedure:
-
Workup: Quench with acetic acid. Hydrolyze the ester to decarboxylate, yielding the
-oxo amino acid (a 1,5-dicarbonyl system).[1]
Step 2: Cyclization and Reduction
-
Cyclization: Treat the intermediate with acid (TFA) to remove PhF and induce cyclization, forming the cyclic imine (5-tert-butyl-1-pyrroline-2-carboxylic acid).[1][2]
-
Reduction (Critical Stereocontrol):
-
Reagent:
, Pd/C (Catalytic Hydrogenation). -
Condition: Methanol, 1 atm
. -
Outcome: Hydrogenation occurs from the face opposite the C2-carboxylate group (steric control), yielding the cis-(2S,5S) isomer as the major product.[1][2]
-
Note: Using hydride reducing agents (e.g.,
) may alter the diastereomeric ratio.[2]
-
Step 3: Boc-Protection
Part 3: Applications in Drug Discovery[9][10]
Conformational Locking (The "Cis-Proline" Effect)
In peptide chains, the Xaa-Pro bond usually exists as a mixture of trans (major) and cis (minor) isomers.[1][2]
-
Standard Proline: ~10-30% cis population in water.[1]
-
5(S)-tert-butyl-L-proline: The bulky tert-butyl group at C5 creates a steric clash with the preceding residue's carbonyl oxygen in the trans conformation.[1][2] This destabilizes the trans state, significantly shifting the equilibrium toward the cis -amide form (
cis depending on solvent).[1]
Mechanism of Action Diagram
Figure 2: Thermodynamic shift induced by the 5-tert-butyl group favoring the cis-amide conformation.[1][2]
Therapeutic Relevance[1][2]
-
HCV Protease Inhibitors: The "bulky proline" motif is a pharmacophore found in second-generation HCV NS3/4A protease inhibitors. While drugs like Boceprevir use a bicyclic system, 5-alkyl prolines serve as simplified, highly lipophilic analogs that fill the S2 hydrophobic pocket of the enzyme.
-
GPCR Ligands: Used to freeze bioactive peptides in the "turn" conformation required for receptor binding, increasing potency and metabolic stability (proteases cannot easily cleave the sterically hindered bond).
Part 4: Analytical Characterization (Self-Validation)[1][2]
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Technique | Expected Result | Interpretation |
| 1H NMR (CDCl3) | Distinct singlets for the two tert-butyl groups.[1] The C5-H proton should show specific coupling constants indicating cis-relationship with C2-H. | |
| NOESY NMR | Strong NOE between C2-H and C5-H. | Confirms (2S,5S) cis-relative stereochemistry (protons on the same face).[1][2] |
| Optical Rotation | Confirms enantiomeric purity. Racemization at C2 is a common risk during synthesis; check against literature value. | |
| HRMS | Confirms elemental composition. |
References
-
Lubell, W. D., et al. (2001). "Improved Synthesis of (2S, 5S)-trans-5-tert-Butylproline." Tetrahedron, 57(30), 6439-6446.
- Note: This is the primary reference for the synthesis and characteriz
-
Beausoleil, E., & Lubell, W. D. (2000). "An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline..." Biopolymers, 53(3), 249-256.[6]
- Validates the conformational locking mechanism described in Part 3.
-
Halab, L., & Lubell, W. D. (2002). "Use of 5-tert-butylproline to mimic the type VI beta-turn."[1][10] Journal of Organic Chemistry.
Sources
- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 2. Boc-5-[(tert-Butoxycarbonylamino)carbonyl]-L-Nva-L-His-L-Pro-NH<sub>2</sub> | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. wdlubellgroup.com [wdlubellgroup.com]
Methodological & Application
Application Notes & Protocols: Design of Peptidomimetics with Boc-5(S)-tert-butyl-L-proline
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create molecules that mimic the biological activity of peptides but possess superior pharmacological properties. Proline and its analogs are powerful tools in this endeavor due to the unique conformational constraints they impose on the peptide backbone.[1][2] This guide provides an in-depth exploration of Boc-5(S)-tert-butyl-L-proline , a sterically demanding proline analog, for the design of novel peptidomimetics. We will elucidate the scientific rationale for its use, detailing its profound impact on amide bond geometry, and provide validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for sophisticated peptide and peptidomimetic design.
The Scientific Rationale: Engineering Peptide Conformation with Steric Force
Proline's pyrrolidine ring restricts the backbone dihedral angle (φ) to approximately -60°, significantly limiting the conformational freedom of a peptide chain.[1] A key feature of the Xaa-Pro peptide bond is its ability to exist in both cis and trans conformations, with the trans form being only slightly more stable. This cis/trans isomerization is a critical determinant of protein folding and recognition.
The introduction of substituents onto the proline ring offers a powerful strategy to manipulate this equilibrium and further sculpt the peptide backbone.[2][3][4] Boc-5(S)-tert-butyl-L-proline is an exemplar of this approach.
Key Mechanistic Advantages:
-
Steric-Driven Isomerization: The defining feature of the 5-tert-butyl substituent is its sheer bulk. This large, non-polar group creates a significant steric clash with the side chain of the preceding amino acid residue when the amide bond is in the trans conformation. To alleviate this steric strain, the peptide bond preferentially adopts the cis geometry.[5] Studies have shown that incorporating a single 5-tert-butylproline residue can shift the local amide population to over 60% cis isomer, a dramatic increase from the typical percentage for an unsubstituted proline.[5]
-
Modulation of Secondary Structure: While inducing a local cis amide, the 5-tert-butyl group acts as a potent disruptor of ordered secondary structures like the polyproline type II (PPII) helix. The forced cis kink destabilizes the regular, all-trans backbone required for a stable PPII helix.[5] This allows for the precise introduction of turns and bends, which are crucial for mimicking receptor-binding loops or designing macrocyclic peptides.
-
Enhanced Proteolytic Stability: The introduction of non-natural amino acids and the stabilization of specific conformations can render peptides less susceptible to enzymatic degradation, thereby increasing their in vivo half-life.[6] The sterically encumbered and conformationally locked structure resulting from 5-tert-butylproline incorporation contributes to this enhanced stability.
Figure 2: Optimized SPPS cycle for Boc-5(S)-tert-butyl-L-proline.
Protocol 1: Optimized Coupling of Boc-5(S)-tert-butyl-L-proline
This protocol details the critical steps for efficiently coupling the sterically hindered amino acid. It assumes the synthesis is proceeding on a pre-swelled peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Merrifield resin)
-
Boc-5(S)-tert-butyl-L-proline
-
Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
Kaiser Test Kit
Procedure:
-
Reagent Preparation (Activation):
-
In a separate, clean vessel, dissolve Boc-5(S)-tert-butyl-L-proline (4 equivalents relative to resin loading) in a minimal volume of DMF.
-
Add HATU (3.95 equivalents) to the solution.
-
Finally, add DIEA (8 equivalents) and vortex the mixture for 1-2 minutes. This is the "activated" amino acid solution.
-
Rationale: Pre-activation of the carboxylic acid to a highly reactive ester (in this case, via HATU) is crucial for driving the reaction to completion, especially with a hindered amine on the resin. [7][8]Using a slight excess of the amino acid and coupling agent ensures a high concentration of reactants.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected and neutralized peptide-resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.
-
Rationale: Sterically hindered couplings are kinetically slow. Extended reaction times are necessary to allow the reactants sufficient time to adopt the correct orientation for amide bond formation. [7]
-
-
In-Process Monitoring (Self-Validation):
-
After the initial coupling time, take a small sample of resin beads (approx. 1-2 mg).
-
Wash the beads thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.
-
Perform a Kaiser test on the washed beads.
-
Interpretation: A blue/purple bead color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.
-
Rationale: The Kaiser test is a critical checkpoint. [7]Proceeding to the next cycle with an incomplete coupling will result in a deletion sequence, which is difficult to separate from the target peptide. This step ensures the fidelity of the synthesis.
-
-
Double Coupling (If Necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat steps 1 and 2 with a fresh solution of activated Boc-5(S)-tert-butyl-L-proline.
-
After the second coupling, perform the Kaiser test again to confirm completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), thoroughly wash the resin to remove all excess reagents. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Protocol 2: Final Cleavage and Deprotection (from Merrifield Resin)
WARNING: This procedure involves the use of Hydrogen Fluoride (HF), a highly toxic and corrosive acid. This must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment (PPE) and safety protocols in place.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole
-
HF Cleavage Apparatus
-
Diethyl ether (cold)
-
Acetonitrile/Water mixture for extraction
Procedure:
-
Preparation:
-
Place the dried peptide-resin into the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (typically 1.0 mL per gram of resin).
-
Rationale: Scavengers are crucial for quenching reactive carbocations (e.g., from deprotection of tBu-based side chains) that can otherwise cause unwanted side reactions like alkylation of sensitive residues (e.g., Trp, Met). [9]
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Rationale: The strong acid (HF) cleaves the ester linkage anchoring the peptide to the Merrifield resin and simultaneously removes most side-chain protecting groups used in Boc chemistry. [9][10]Low temperatures are used to minimize side reactions.
-
-
HF Evaporation:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
-
Peptide Precipitation and Washing:
-
Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent mixture (e.g., 50% acetonitrile in water).
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.
-
Characterization of the Final Peptidomimetic
Thorough analytical characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic. [11][12]
| Technique | Purpose | Expected Outcome / Key Information |
|---|---|---|
| RP-HPLC | Purity Assessment & Quantification | A single major peak indicating high purity (>95%). Retention time can be compared to standards. [11][13] |
| Mass Spectrometry (ESI-MS) | Identity Confirmation | Observed molecular weight should match the calculated theoretical mass of the target peptidomimetic. [13][14] |
| NMR Spectroscopy (¹H, NOESY) | Conformational Analysis | The gold standard for determining the cis/trans ratio of the Xaa-TbuPro amide bond through the presence or absence of specific Nuclear Overhauser Effect (NOE) cross-peaks. [5] |
| Circular Dichroism (CD) | Secondary Structure Analysis | Provides information on the overall secondary structure. Incorporation of 5-tert-butylproline is expected to show a disruption of PPII helical signatures. [5][13]|
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Inefficient activation reagent. 3. Degradation of reagents (amino acid, coupling agent, solvent). | 1. Extend coupling time to 4+ hours. 2. Perform a double coupling. 3. Switch to a more potent coupling agent like HATU. 4. Use fresh, anhydrous, amine-free DMF and fresh reagents. |
| Low Final Yield | 1. Incomplete couplings leading to chain termination. 2. Incomplete cleavage from the resin. 3. Loss of peptide during workup/precipitation. | 1. Ensure all couplings are driven to completion using the Kaiser test. 2. Extend HF cleavage time or increase temperature slightly (use with caution). 3. Ensure peptide is fully precipitated before washing with ether. |
| Multiple Peaks in HPLC | 1. Deletion sequences from incomplete coupling. 2. Side reactions during cleavage (alkylation). 3. Racemization during activation. | 1. Optimize coupling protocol (see above). 2. Use an adequate amount and type of scavenger during HF cleavage. 3. Ensure the base (DIEA) is added last during activation to minimize racemization risk. |
Conclusion
Boc-5(S)-tert-butyl-L-proline is a powerful and highly specialized building block for peptidomimetic design. Its ability to sterically enforce a cis amide bond provides a unique tool for controlling peptide backbone geometry, introducing specific turns, and enhancing proteolytic stability. While its incorporation requires optimized coupling protocols due to significant steric hindrance, the payoff is a level of conformational control that is difficult to achieve with other amino acids. By following the validated protocols and characterization methods outlined in this guide, researchers can successfully leverage this compound to engineer novel peptidomimetics with tailored structures and potentially superior therapeutic profiles.
References
-
Horne, W. S., Price, J. L., & Gellman, S. H. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers, 53(3), 249-56. [Link]
-
Budisa, N., Minks, C., Alefelder, S., Wenger, W., Dong, F., Moroder, L., & Huber, R. (2001). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. Proceedings of the National Academy of Sciences, 98(2), 455-460. [Link]
-
Enders, D., & Franz, K. (1996). 5-tert-Butylproline. The Journal of Organic Chemistry, 61(21), 7239-7244. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Molecular Biology, 705, 323-341. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Technical Notes. [Link]
-
Ragnarsson, U., Karlsson, S. M., Sandberg, B. E., & Larsson, L. E. (1971). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 51, 108. [Link]
-
Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]
-
Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Beyermann, M., & Bienert, M. (1998). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
XINDAO. (n.d.). Wholesale BOC-L-Proline CAS:15761-39-4 Manufacturers and Suppliers. XINDAO. [Link]
-
Carl ROTH. (n.d.). Boc-L-Proline, 5 g. Carl ROTH. [Link]
-
Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(02), 061–073. [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 447-471. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. JPT. [Link]
- Google Patents. (2015). CN104326960A - Method for preparing Boc-L-proline.
-
Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]
-
PrepChem.com. (n.d.). Synthesis of L-proline tert.butyl ester. PrepChem.com. [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Impey, S. A., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(10), 3749-3758. [Link]
-
Christensen, T., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Journal of Peptide Science. [Link]
-
ResearchGate. (n.d.). The two possible conformations for the proline peptide bond. ResearchGate. [Link]
-
Kim, D., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. [Link]
-
Hovorun, D., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(4), 5092-5100. [Link]
Sources
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsra.net [ijsra.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
An Application Guide to Amide Bond Formation: Protocols and Reaction Conditions for N-Terminal Coupling to 5-tert-Butylproline
5-tert-Butylproline is a non-canonical amino acid of significant interest in peptidomimetic and drug design. Its bulky tert-butyl group at the C5 position effectively locks the proline ring pucker, providing a powerful tool to enforce specific secondary structures, such as type VI β-turns, in peptides.[1] However, this conformational rigidity comes at a synthetic cost. The steric bulk of the tert-butyl group, combined with the secondary amine nature of the proline N-terminus, presents a formidable challenge for peptide chemists. This steric hindrance can dramatically slow down the rate of N-terminal acylation, leading to incomplete reactions, low yields, and the formation of deletion sequences.[2][3][4]
Standard solid-phase peptide synthesis (SPPS) conditions, which are often sufficient for proteinogenic amino acids, frequently fail when coupling an incoming amino acid to the N-terminus of 5-tert-butylproline. Overcoming this obstacle requires a carefully considered approach, leveraging highly potent reagents and optimized reaction conditions to drive the amide bond formation to completion. This guide provides a comprehensive overview of the mechanistic rationale, field-proven protocols, and troubleshooting strategies for achieving efficient N-terminal coupling to this sterically demanding residue.
Mechanistic Rationale: Selecting the Right Tools for the Job
The formation of a peptide bond is a nucleophilic acyl substitution reaction. The N-terminal amine of one amino acid attacks the activated carboxyl group of another.[5] The efficiency of this process hinges on the degree of carboxyl activation. For sterically hindered couplings, the choice of activating reagent is paramount.
Why Standard Reagents Fail
Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis.[6] However, they often prove inadequate for demanding couplings involving residues like 5-tert-butylproline.[4][7] They form O-acylisourea intermediates that may not be sufficiently reactive to overcome the high activation energy imposed by the steric clash at the reaction center.
High-Potency Coupling Reagents: The Key to Success
To overcome this energy barrier, more powerful in-situ activating reagents are necessary. These reagents convert the carboxylic acid into a highly reactive ester, dramatically accelerating the rate of acylation.
-
Uronium/Aminium Salts (HATU, HCTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective for hindered couplings.[6][8] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] The presence of the 7-azabenzotriazole (HOAt) moiety is critical, as it not only accelerates the coupling but also effectively suppresses racemization.[8] HCTU, the 6-chloro-benzotriazole analogue, is another highly reactive and effective option.[7]
-
Phosphonium Salts (PyBOP, PyAOP): Phosphonium-based reagents like PyBOP and PyAOP are also significantly more effective than carbodiimides.[7] They generate reactive OBt- or OAt-esters that can efficiently acylate hindered amines. PyAOP, in particular, has proven successful for preparing peptides containing hindered amino acids.[4]
-
Next-Generation Reagents (COMU): COMU is a modern uronium salt with coupling efficiencies comparable to HATU.[9] It incorporates the Oxyma Pure moiety, making it a safer, non-explosive alternative to HOBt- or HOAt-based reagents, while also offering improved solubility.[9]
The Role of Base and Solvent
-
Base: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.[9][10] For couplings at high risk of racemization, a weaker base like 2,4,6-collidine may be substituted.[9]
-
Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can block reactive sites. While N,N-dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) often has superior solvating properties and can improve outcomes for difficult sequences.[7]
Data Summary: Comparison of Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Activating Moiety | Reactivity | Key Advantages & Considerations |
| Carbodiimides | DCC, DIC | O-acylisourea | Low-Moderate | Inexpensive, but often insufficient for hindered couplings; can cause side reactions.[6][7] |
| Uronium/Aminium | HATU, HCTU | OAt/OBt Ester | Very High | Excellent for hindered residues, rapid kinetics, low racemization (especially HATU).[6][7][8] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt Ester | High | Highly effective, but generally more expensive than uronium salts.[4][7] |
| Modern Uronium | COMU | Oxyma Ester | Very High | Efficiency comparable to HATU with enhanced safety (non-explosive) and solubility.[9] |
| Acyl Fluoride | TFFH | Acyl Fluoride | Extremely High | Used for the most challenging couplings where other reagents fail.[7][9] |
Advanced Strategies for Maximizing Coupling Efficiency
When even the most potent reagents struggle, advanced methodologies can be employed to ensure a successful outcome.
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): The application of microwave energy is a transformative technique for difficult peptide synthesis.[2][3][11] Microwave irradiation heats the reaction internally and uniformly, driving sterically hindered couplings to completion in minutes rather than hours, often with higher purity and yield.[11][12]
-
Double Coupling: This is a straightforward and effective strategy where the coupling reaction is simply repeated with a fresh solution of activated amino acid.[7] This helps to push the reaction to completion by ensuring all available N-terminal sites are acylated.
-
Strategic Solvent Use: For sequences prone to aggregation, using a more effective solvent like NMP or a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reagent access to the reactive site.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for N-terminal coupling to resin-bound 5-tert-butylproline.
Workflow Overview
Caption: General workflow for SPPS N-terminal coupling to 5-tert-butylproline.
Protocol 1: High-Potency Coupling Using HATU at Room Temperature
This protocol is designed for standard manual or automated synthesis when microwave instrumentation is not available. A double coupling is recommended.
Materials and Reagents:
-
Peptide-resin with N-terminal deprotected 5-tert-butylproline
-
Fmoc-protected amino acid (4.0 eq per coupling)
-
HATU (3.9 eq per coupling)
-
DIPEA (8.0 eq per coupling)
-
Anhydrous DMF
-
DCM
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Isatin test solutions[13]
Procedure:
-
Resin Preparation: If starting with an Fmoc-protected N-terminus, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all residual piperidine.
-
First Coupling - Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.
-
First Coupling - Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 45-60 minutes at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 45-60 minutes.
-
Monitoring and Final Wash: After the second coupling, take a small sample of resin beads for an Isatin test to confirm reaction completion (a negative test, i.e., beads do not turn blue, indicates success).[13] Once complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Microwave-Assisted Coupling (MA-SPPS)
This protocol leverages microwave energy to dramatically accelerate the coupling reaction, often achieving completion in a single shot.
Materials and Reagents:
-
Same as Protocol 1, but with quantities adjusted for a single coupling (e.g., 5.0 eq Fmoc-AA, 4.9 eq HATU, 10.0 eq DIPEA).
-
Microwave-safe reaction vessel.
-
Automated microwave peptide synthesizer.
Procedure:
-
Resin Preparation: Perform Fmoc deprotection as described in Protocol 1. Microwave-assisted deprotection (e.g., 3-5 minutes at 75-90°C) can also be used if available. Ensure thorough washing post-deprotection.
-
Amino Acid Activation: Prepare the activated amino acid solution as described in Protocol 1, using the appropriate equivalents for a single, high-efficiency coupling.
-
Microwave Coupling: Add the activated solution to the resin. Perform the coupling in the microwave synthesizer for 5-15 minutes at a controlled temperature, typically between 75°C and 90°C.
-
Monitoring and Washing: After the microwave cycle, perform an Isatin test to confirm completion.[13] If the test is positive, a short second microwave coupling may be necessary. Once complete, wash the resin as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Isatin Test) | - Insufficient reagent activity.- Severe steric hindrance.- On-resin peptide aggregation. | - Recouple: Perform a second coupling (double coupling).[7]- Increase Potency: Switch to a more powerful reagent (e.g., from HBTU to HATU or COMU).[13]- Use Microwave: Employ MA-SPPS to drive the reaction.[7][11]- Change Solvent: Switch from DMF to NMP or a DCM/DMF/NMP mixture to disrupt aggregation.[7][13] |
| Low Final Purity/Yield | - Accumulation of deletion sequences from incomplete couplings.- Side reactions during synthesis or cleavage. | - Optimize Coupling: Ensure each coupling step goes to completion using the strategies above.- Capping: After an incomplete coupling that cannot be resolved by recoupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[13] |
| Racemization | - Overly strong base.- Prolonged pre-activation time.- Excessive temperature. | - Use Weaker Base: Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine.[9]- Minimize Activation Time: Add the activated amino acid solution to the resin immediately after the 1-5 minute pre-activation.- Control Temperature: If using heat, ensure the temperature does not exceed recommended limits (typically ≤ 90°C for microwave).[7] |
Conclusion
N-terminal coupling to 5-tert-butylproline is a challenging but manageable step in peptide synthesis. Success hinges on moving beyond standard protocols and embracing strategies designed specifically for sterically hindered systems. The use of high-potency uronium or phosphonium reagents, particularly HATU and its modern analogues, is essential. For the most demanding sequences, leveraging advanced techniques such as microwave-assisted synthesis provides a powerful and efficient path to achieving high-purity peptides. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently incorporate this valuable residue into their synthetic targets.
References
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. AWS.
- Peretto, I., et al. (n.d.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center.
- Collins, J. M. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Various Authors. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Biovera Research.
- BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Halab, L., & Lubell, W. D. (2001, February 15). Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. PubMed.
Sources
- 1. Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. growingscience.com [growingscience.com]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. peptide.com [peptide.com]
Boc-5(S)-tert-butyl-L-proline as a chiral organocatalyst precursor
Application Note: High-Stereocontrol Organocatalysis using Boc-5(S)-tert-butyl-L-proline
Introduction & Strategic Utility
Boc-5(S)-tert-butyl-L-proline is the stable, protected precursor to one of the most sterically demanding chiral organocatalysts available: 5(S)-tert-butyl-L-proline (often referred to as the "Seebach Proline").
While L-Proline is the "workhorse" of organocatalysis, it suffers from limitations:
-
Solubility: L-Proline is highly polar and insoluble in many non-polar organic solvents (e.g., toluene, hexane) favored for asymmetric synthesis.
-
Parasitic Reactions: In some aldol/Michael reactions, the lack of steric bulk allows for product inhibition or oxazolidinone formation.
-
Stereocontrol: For challenging substrates, the facial shielding provided by the pyrrolidine ring alone is insufficient.
The 5(S)-tert-butyl group addresses these issues by introducing a massive steric lock. This hydrophobic group forces the intermediate enamine into a rigid anti-conformation and effectively blocks one face of the molecule, often boosting enantiomeric excess (ee) from ~70% (standard proline) to >98% (5-tert-butyl derivative).
Mechanism of Action: The "Steric Lock"
The catalytic power lies in the deprotected free amine. Upon condensation with a carbonyl substrate, the catalyst forms an enamine. The tert-butyl group dictates the geometry of this intermediate.
DOT Diagram: Steric Steering Mechanism
Figure 1: Activation and mechanistic pathway. The 5-tert-butyl group (blue node) acts as a steric anchor, preventing bond rotation and shielding the 'bottom' face of the enamine.
Protocol A: Catalyst Activation (Deprotection)
The Boc-protected precursor is shelf-stable but catalytically inactive. It must be deprotected before use. Unlike standard proline, the resulting 5-tert-butylproline is lipophilic .
Safety: TFA is corrosive. Work in a fume hood.
Materials
-
Boc-5(S)-tert-butyl-L-proline (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (anhydrous)
-
Diethyl ether (for precipitation)[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve Boc-5(S)-tert-butyl-L-proline (e.g., 1.0 g) in DCM (10 mL). The solution should be clear.
-
Acidolysis: Cool to 0°C. Add TFA (approx. 3 mL per gram of substrate) dropwise.
-
Note: Gas evolution (isobutylene) will occur.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine is UV inactive but stains faintly; free amine stains deep red/purple).
-
Isolation (The "Salt" Method - Recommended):
-
Evaporate volatiles under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Crucial: The residue is the TFA salt. Unlike L-Proline, this salt is often soluble in DCM but precipitates from diethyl ether/hexanes.
-
Triturate with cold diethyl ether to obtain a white crystalline solid (TFA salt).
-
Why the Salt? The free base of 5-tert-butylproline is waxy and hygroscopic. Storing it as the TFA or HCl salt is preferred. Generate the free base in situ (see Protocol B).
Protocol B: Asymmetric Michael Addition
This protocol demonstrates the "Killer App" for this catalyst: The Michael addition of an aldehyde to a nitroolefin. This reaction is notoriously difficult for standard proline due to polymerization side reactions.
Reaction Scheme
Aldehyde + Nitroolefin -> (Cat: 5-tBu-Pro) -> Gamma-Nitroaldehyde
Reagents
-
Catalyst: 5(S)-tert-butyl-L-proline TFA salt (10-20 mol%)
-
Base: N-Methylmorpholine (NMM) or DIPEA (equimolar to catalyst)
-
Substrate 1: Butyraldehyde (1.0 equiv)
-
Substrate 2: Trans-beta-nitrostyrene (1.5 equiv)
-
Solvent: Toluene or CHCl3 (The lipophilic catalyst allows non-polar solvents!)
Execution
-
Catalyst Formation (In Situ):
-
To a vial, add the TFA salt of the catalyst (10 mol%) and the solvent (1.0 M concentration relative to substrate).
-
Add NMM (10 mol%). Stir for 5 minutes. The solution should become homogeneous (unlike L-Proline which would sink).
-
-
Addition:
-
Add the Nitroolefin (1.5 equiv).
-
Add the Aldehyde (1.0 equiv) last.
-
-
Incubation:
-
Stir at RT (20-25°C).
-
Time: 12–24 hours. (Bulky catalysts are slower than proline; be patient).
-
-
Workup:
Comparative Data: L-Proline vs. 5-tert-butyl-L-Proline
The following table highlights why one would choose the bulky derivative despite the extra deprotection step.
| Feature | L-Proline | 5(S)-tert-butyl-L-Proline |
| Solubility (Toluene) | Insoluble (Heterogeneous) | Soluble (Homogeneous) |
| Catalyst Loading | 20-30 mol% | 5-10 mol% |
| Reaction Time | Fast (1-6 h) | Slower (12-24 h) |
| Enantioselectivity (ee) | 70 - 85% (Typical) | 95 - 99% (Typical) |
| Substrate Scope | Simple aldehydes | Sterically hindered aldehydes |
| Aggregation | High (leads to non-linear effects) | Low (Monomeric active species) |
Troubleshooting & Optimization
DOT Diagram: Troubleshooting Logic
Figure 2: Decision tree for troubleshooting catalytic performance.
Critical "Pro-Tips":
-
Water Effect: Unlike L-Proline, which needs water to solubilize, 5-tert-butylproline works well in anhydrous conditions. However, trace water (1-2 equiv) can accelerate the hydrolysis of the iminium intermediate, turning over the catalyst faster.
-
Racemization: Do not use strong bases (NaOH, KOH) to free-base the salt if heating is involved. The C2-proton is acidic. Use NMM or Carbonate bases.
-
Storage: Store the Boc-precursor at 4°C. Store the deprotected salt in a desiccator.
References
-
Seebach, D., et al. (1989). "Synthesis of (S)-2-methylproline: A general method for the preparation of α-branched amino acids." Organic Syntheses, 72, 62.
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590.
-
Chi, Y., & Gellman, S. H. (2000). "Enantioselective organocatalysis of the Michael addition of aldehydes to nitroolefins." Journal of the American Chemical Society, 122(17), 4243-4244. (Context on bulky proline derivatives).
-
BenchChem. (2025). "Standard Procedures for Boc Deprotection." Application Notes.
Sources
Troubleshooting & Optimization
overcoming steric hindrance in Boc-5(S)-tert-butyl-L-proline coupling
Technical Support Center: High-Steric Hindrance Peptide Coupling Topic: Troubleshooting Boc-5(S)-tert-butyl-L-proline Coupling Ticket ID: #PRO-TBU-5S-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric Challenge
You are encountering difficulties with Boc-5(S)-tert-butyl-L-proline , a "chimera" amino acid that imposes severe conformational constraints. The tert-butyl group at the C5 position locks the pyrrolidine ring into a specific pucker (typically favoring the cis-amide bond in peptides), but it creates a massive steric wall shielding the secondary amine nitrogen.
Standard coupling protocols (DIC/HOBt or standard HBTU cycles) will likely fail or result in low yields/deletions. Success requires a shift from "standard" peptide synthesis to "hindered" protocols utilizing high-reactivity kinetics and specific solvation strategies.
Part 1: Troubleshooting Guides & FAQs
Issue 1: Coupling TO the N-terminus of 5-tert-butylproline
Symptom: The Boc-5-tBu-Pro is on the resin (or C-terminus in solution), but the next amino acid will not attach. Kaiser test (or chloranil) remains positive or yields are <20%.
Q: Why is standard activation failing? A: The tert-butyl group at C5 acts as a "gatekeeper," physically blocking the trajectory of the incoming activated ester. The secondary amine of proline is already less nucleophilic than a primary amine; adding the C5-bulk makes it exponentially less reactive.
Q: What is the "Nuclear Option" for this coupling? A: Switch to Acid Fluorides . Unlike bulky active esters (OBt/OAt) which struggle to reach the hindered nitrogen, acid fluorides are small, highly reactive electrophiles.
-
Recommendation: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . These reagents generate the amino acid fluoride in situ.[1]
-
Mechanism: The small size of the fluoride leaving group minimizes the transition state steric clash [1].
Q: Can I use HATU? A: Yes, but you must optimize. HATU generates the -OAt ester, which benefits from the "neighboring group effect" of the pyridine nitrogen.[2] However, for 5-tBu-Pro, you often need double coupling at elevated temperatures (50°C - 60°C) or microwave assistance.
-
Warning: Extended heating with HATU/DIEA can lead to guanidinylation of the amine (capping the chain). Do not exceed 60°C.
Issue 2: Racemization & Epimerization
Symptom: You observe a "doublet" peak in HPLC or diastereomeric impurities.
Q: Is the 5-tBu-Pro racemizing? A: It is possible, but the greater risk is the incoming amino acid racemizing due to slow kinetics. When the coupling is slow (due to the steric wall), the activated amino acid sits in the basic solution longer, increasing the chance of oxazolone formation and subsequent racemization.
Q: How do I prevent this? A: Change your base.
-
Stop using DIPEA (Diisopropylethylamine): It is a strong base that promotes proton abstraction from the
-carbon. -
Start using TMP (2,4,6-Trimethylpyridine / Collidine): This is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid for activation but poor at abstracting the
-proton, significantly preserving chirality [2].
Issue 3: Diketopiperazine (DKP) Formation
Symptom: Loss of the dipeptide from the resin (mass spectrum shows missing mass corresponding to the first two residues).
Q: Why is this happening? A: Proline derivatives are notorious for DKP formation.[3] The cis-amide preference induced by the 5-tert-butyl group brings the N-terminal amine of the dipeptide into perfect proximity to attack the C-terminal ester linkage to the resin.
Q: How do I stop it? A: Implement In Situ Neutralization . In standard Boc chemistry, you deprotect (TFA), wash, neutralize (DIEA), wash, then couple. During the "neutralize and wash" phase, the free amine is sitting there, ready to cyclize.
-
Solution: Skip the separate neutralization step. Add the solution of the next activated amino acid (with excess DIEA) directly to the TFA-salt of the resin-bound peptide. The amine is neutralized at the exact moment the electrophile is available, favoring coupling over cyclization [3].
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" HATU Method (Microwave Optimized)
Best for: Coupling bulky amino acids TO the 5-tBu-Pro amine.
-
Reagents:
-
Procedure:
-
Dissolve Amino Acid and HATU in NMP.
-
Add Collidine immediately before adding to the resin.
-
Microwave Step: Irradiate at 60°C for 15 minutes (Power: 25-30W).
-
Note: If no microwave is available, double couple at 50°C for 2 hours each.
-
Wash: NMP (3x), DCM (3x).
-
Protocol B: The Acid Fluoride Method (TFFH)
Best for: Extremely difficult couplings where HATU fails.
-
Reagents:
-
Incoming Amino Acid (4.0 eq)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)
-
DIEA (8.0 eq)
-
Solvent: DCM (Dichloromethane) or DCM/DMF 1:1 mixture.
-
-
Procedure:
-
Activation: Dissolve the Amino Acid and TFFH in dry DCM under Nitrogen.
-
Add DIEA.[5][6][7] Stir for 15-20 minutes at room temperature. This generates the acid fluoride in situ.[8]
-
Coupling: Add this solution to the resin-bound 5-tBu-Pro.
-
Agitate for 2-4 hours at room temperature.
-
Why this works: The acid fluoride is small enough to slip past the tert-butyl group.
-
Part 3: Data & Visualization
Reagent Selection Matrix for Hindered Amines
| Coupling Reagent | Steric Penetration | Racemization Risk | Recommended Use Case |
| DIC / HOBt | Low | Low | Do Not Use for 5-tBu-Pro. |
| HBTU / DIEA | Moderate | Moderate | Only for coupling of the Pro, not to it. |
| HATU / Collidine | High | Low | Primary choice for standard hindered couplings. |
| PyBrOP | High | Moderate | Excellent for N-methyl/hindered amines; use if HATU fails. |
| TFFH (Acid Fluoride) | Very High | Low | Rescue method when steric bulk is extreme. |
Decision Logic: Overcoming Steric Hindrance
Caption: Decision tree for optimizing coupling conditions to sterically hindered 5-tert-butylproline residues.
References
-
Carpino, L. A., et al. (2003). "The Acid Fluoride Method in Peptide Synthesis." Accounts of Chemical Research. Available at: [Link]
-
Beausoleil, E., & Lubell, W. D. (1996). "Steric effects of the 5-tert-butyl group on the conformation of proline and the kinetics of peptide bond cis/trans isomerization." Journal of the American Chemical Society. Available at: [Link]
-
Aletras, A., et al. (2001). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. blogs.rsc.org [blogs.rsc.org]
improving coupling yields of 5-tert-butylproline residues
Topic: Optimization of Coupling Yields for 5-tert-Butylproline Residues
Executive Summary
5-tert-butylproline (5-tBu-Pro) represents one of the most challenging steric motifs in solid-phase peptide synthesis (SPPS). Unlike standard proline, the bulky tert-butyl group at the
This guide provides a tiered troubleshooting approach, moving from standard high-efficiency protocols to advanced "nuclear option" chemistries for intractable sequences.
Module 1: Reagent Selection & Chemical Strategy
Q1: My standard HBTU/DIEA protocol yields <10% conversion. Why is this failing? A: HBTU generates an OBt ester, which is insufficiently reactive for the extreme steric demand of 5-tBu-Pro. The bulky tert-butyl group physically blocks the trajectory of the nucleophilic attack.
The Solution: Switch to HOAt-based or Oxyma-based reagents. The nitrogen atom in the pyridine ring of HOAt (and its uronium/phosphonium salts) provides an anchimeric assistance effect (neighboring group participation) that accelerates the coupling rate by ~7-10x compared to HOBt.
| Reagent Class | Recommended Reagent | Mechanism Benefit | Use Case |
| Gold Standard | HATU | Generates highly reactive OAt ester; fast kinetics.[1] | Standard coupling of 5-tBu-Pro. |
| Alternative | COMU | Generates Oxyma ester; safer (non-explosive) and often more soluble than HATU.[2] | Microwave synthesis; Green chemistry. |
| The "Hammer" | PyAOP | Phosphonium salt of HOAt. Avoids guanidinylation. | Coupling TO the secondary amine of 5-tBu-Pro. |
| Nuclear Option | TFFH | Generates Acid Fluorides . | When HATU/PyAOP fails completely. |
Q2: When should I use PyAOP instead of HATU? A: Use PyAOP when coupling to the secondary amine of an N-terminal 5-tBu-Pro.
-
Reason: If the coupling is slow (which it will be), the secondary amine can attack the uronium moiety of HATU, forming a permanent guanidinium cap , terminating the chain. PyAOP is a phosphonium salt and cannot guanidinylate the amine, allowing you to run the reaction for hours or overnight without capping the sequence.
Module 2: Physical Parameters (Microwave & Solvents)
Q3: Is microwave irradiation necessary? A: For 5-tBu-Pro, it is practically mandatory. The activation energy required to force the bulky groups past each other to form the amide bond is high.
-
Protocol: 75°C for 10 minutes is a standard starting point.
-
Warning: Do not exceed 75°C if Cysteine or Histidine is present in the sequence to avoid racemization.
Q4: I see aggregation. Should I change solvents? A: Yes. DMF is often insufficient for hydrophobic, hindered residues.
-
Recommendation: Switch to NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMSO:NMP (1:4) . These solvents disrupt beta-sheet aggregation (common in proline-rich regions) and improve swelling of low-loading resins (e.g., ChemMatrix).
Module 3: Troubleshooting Specific Failures
Q5: I am seeing a "Deletion Sequence" (Mass - Residue). How do I fix this? A: This indicates incomplete coupling.[3] Implement the Double Coupling Protocol :
-
Coupling 1: HATU (4 eq), HOAt (4 eq), DIEA (8 eq) in NMP. 75°C, 10 min.
-
Wash: DMF (3x), DCM (3x), NMP (3x).
-
Coupling 2: PyAOP (4 eq), HOAt (4 eq), TMP (2,4,6-trimethylpyridine) (8 eq). 75°C, 30 min.
-
Note: Switching bases to TMP (collidine) can sometimes alter the deprotonation equilibrium favorably without causing aspartimide formation.
-
Q6: I am seeing a mass corresponding to [M - Dipeptide]. What happened? A: You have likely formed a Diketopiperazine (DKP) .[4][5]
-
Mechanism: After deprotecting the Fmoc group from the N-terminus, the free amine back-bites onto the carbonyl of the 5-tBu-Pro residue, cleaving the dipeptide from the resin as a cyclic byproduct. This is exacerbated by the cis-conformation favored by 5-tBu-Pro.
-
Fix:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents DKP formation.
-
Dipeptide Coupling: Instead of coupling AA1 then AA2, synthesize the dipeptide (AA2-AA1-OH) in solution and couple it as a single unit.
-
Visual Troubleshooting Guides
Figure 1: Decision Tree for Coupling 5-tBu-Pro
Caption: Logic flow for selecting reagents based on the role of the hindered residue in the coupling step.
Figure 2: The Diketopiperazine (DKP) Trap [6]
Caption: Mechanism of DKP formation, a common failure mode when Proline is the 2nd residue.
Detailed Protocol: The "Nuclear Option" (Acid Fluoride)
Use this when HATU/PyAOP double couplings fail.
-
Activation: Dissolve Fmoc-5-tBu-Pro-OH (3 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq) in dry DCM.
-
Base Addition: Add DIEA (6 eq). Crucial: Do not add HOAt or Oxyma.
-
Conversion: Stir for 15 minutes at Room Temp to generate the acid fluoride (Fmoc-AA-F).
-
Coupling: Add the solution to the resin (swelled in DCM/DMF).
-
Execution: Microwave at 75°C for 10 minutes.
-
Why it works: Acid fluorides are small, highly reactive electrophiles that maintain reactivity even in the absence of base during the coupling event, reducing racemization and penetrating steric shields better than bulky OBt/OAt esters.
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Albericio, F., et al. (1997).[7] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters. Link
-
Bezençon, O., et al. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline. Biopolymers. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry. Link
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Boc Deprotection for Sterically Hindered Proline Analogs
Topic: Optimizing deprotection conditions for Boc-5(S)-tert-butyl-L-proline Case ID: PRO-STERIC-005 Status: Active Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge: Deprotecting Boc-5(S)-tert-butyl-L-proline presents a unique kinetic challenge compared to standard amino acids. The tert-butyl group at the C5 position of the pyrrolidine ring introduces significant steric hindrance proximal to the carbamate nitrogen.
While standard Boc removal (acidolysis) is generally fast, bulky substituents near the nitrogen can:
-
Retard Protonation: Shield the carbonyl oxygen from protonation (the rate-limiting step).
-
Destabilize Transition States: Hinder the conformational changes required for the collapse of the carbamic acid intermediate.
-
Trap Cations: The localized steric bulk can trap the generated tert-butyl cation (
) near the substrate, increasing the risk of re-alkylation (back-reaction) or side reactions.
This guide provides optimized protocols to overcome these kinetic barriers while maintaining the integrity of the chiral center.
Diagnostic & Troubleshooting (FAQ)
Q1: My reaction stalls at 50-60% conversion even after 4 hours. Why?
Diagnosis: Steric shielding.[1] Explanation: In standard TFA/DCM (1:1) mixtures, the effective concentration of the acid species may be insufficient to drive the equilibrium forward against the steric wall of the C5-tert-butyl group. Solution: Switch to Protocol B (High-Molarity HCl) . The smaller ionic radius of the chloride counter-ion and the higher molarity (4M) often drive these reactions to completion faster than TFA.
Q2: I see a "M+56" peak in my LCMS after workup. Is this starting material?
Diagnosis: Likely re-alkylation (tert-butylation).
Explanation: The
Q3: The product is an oil that won't crystallize. How do I handle it?
Diagnosis: Hygroscopic TFA salt. Explanation: Proline analogs often form "honey-like" TFA salts that are difficult to handle and hygroscopic. Solution: Perform a Salt Exchange . Dissolve the crude oil in MeOH, add 4M HCl in dioxane, and evaporate. Repeat 3x. The resulting HCl salt is usually a more stable solid.[3]
Optimized Experimental Protocols
Protocol A: The "Scavenger Enhanced" Method (Standard)
Best for: Initial attempts and preventing side-reactions.
Reagents:
-
Trifluoroacetic Acid (TFA) - Freshly opened
-
Triisopropylsilane (TIS) - Primary Scavenger
-
Water (
) - Secondary Scavenger
Workflow:
-
Dissolution: Dissolve 1.0 eq of Boc-5(S)-tert-butyl-L-proline in minimal DCM (approx. 5 mL per gram).
-
Cocktail Prep: Prepare a mixture of TFA : TIS :
(95 : 2.5 : 2.5) .-
Note: The high TFA concentration is necessary to overcome the steric barrier.
-
-
Addition: Add the cocktail to the substrate solution at 0°C . Ratio: 10 mL cocktail per gram of substrate.
-
Reaction: Allow to warm to Room Temperature (RT). Stir vigorously for 2–4 hours .
-
Monitor: Check via LCMS or TLC (Note: Ninhydrin stain may be faint for hindered amines; use Chloranil or PMA).
-
-
Workup: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. Precipitate in cold Diethyl Ether (
).
Protocol B: The "Kinetic Power" Method (Recommended)
Best for: Stubborn substrates where Protocol A stalls.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)
-
Methanol (MeOH)[7]
Workflow:
-
Dissolution: Dissolve the substrate in a minimal volume of 1,4-dioxane (or dry MeOH if solubility is poor).
-
Acidolysis: Add 10 equivalents of 4.0 M HCl in Dioxane.
-
Reaction: Stir at RT.
-
Optimization: If conversion is <50% after 1 hour, warm to 35°C . Do not exceed 40°C to avoid epimerization.
-
-
Isolation: The product often precipitates directly as the hydrochloride salt. Filter and wash with dry
. If no precipitate, evaporate and triturate with Ether/Hexane.
Protocol C: The "Lewis Acid" Alternative (Specialized)
Best for: Substrates sensitive to protonic acids or extremely hindered cases.
Reagents:
-
2,6-Lutidine (Base scavenger)[5]
Workflow:
-
Setup: Dissolve substrate in anhydrous DCM under Nitrogen. Cool to 0°C.[4][5]
-
Add Base: Add 1.5 eq of 2,6-Lutidine.
-
Activation: Dropwise add 1.2 eq of TMSOTf .
-
Mechanism: The Silyl group activates the carbamate oxygen, facilitating fragmentation without a high concentration of protons.
-
Quench: Quench with MeOH after 1 hour.
Comparative Data & Decision Logic
Method Comparison Table
| Feature | Protocol A (TFA/Scavenger) | Protocol B (HCl/Dioxane) | Protocol C (TMSOTf) |
| Reaction Rate | Moderate | Fast | Very Fast |
| Steric Tolerance | Good | Excellent | Excellent |
| Side Products | Low (with scavengers) | Low | Low |
| Product Form | TFA Salt (Hygroscopic Oil) | HCl Salt (Solid) | Triflate Salt |
| Ease of Use | High | High | Moderate (Moisture sensitive) |
Decision Logic Flowchart
Caption: Decision matrix for selecting the optimal deprotection pathway based on steric hindrance and reaction progress.
Mechanistic Insight (The "Why")
The deprotection of Boc groups is an acid-catalyzed elimination (E1-like mechanism). For Boc-5(S)-tert-butyl-L-proline , the mechanism faces a specific bottleneck:
-
Protonation: The carbonyl oxygen must be protonated.[4] The bulky 5-tert-butyl group forces the pyrrolidine ring into a specific pucker (envelope conformation), potentially shielding the carbamate oxygen from the solvent cage.
-
Fragmentation: The protonated intermediate collapses to release the tert-butyl cation (
) and carbamic acid. -
The Trap: In a hindered environment, the
cannot diffuse away quickly. Without scavengers (Protocol A) or a high dielectric constant solvent, the cation stays in the "solvent cage" and can re-attach to the amine (reversible reaction) or alkylate the ring.
Visualizing the Pathway:
Caption: Kinetic pathway showing the critical role of scavengers and the rate-limiting fragmentation step caused by steric crowding.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[10] (The definitive guide on Boc chemistry and scavenger selection).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[11] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5][6][11] Journal of Peptide Research, 58(4), 338–341.[11]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[12] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenger cocktails).
- Sakakibara, S., et al. (1969). Use of anhydrous hydrogen fluoride in peptide synthesis. Bulletin of the Chemical Society of Japan. (Context for acidolysis kinetics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diketopiperazine Formation in 5-tert-Butylproline Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of minimizing diketopiperazine (DKP) formation in peptide sequences containing 5-tert-butylproline. As a sterically hindered proline analogue, 5-tert-butylproline introduces unique conformational constraints that can significantly impact the propensity for this common side reaction in solid-phase peptide synthesis (SPPS).
I. Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that results in the formation of a cyclic dipeptide.[1] This occurs when the free N-terminal amine of a dipeptide attacks the amide bond between the second and third amino acid residues, leading to the cleavage of the desired peptide from the solid support.[1] The consequence is a truncated peptide sequence and the DKP byproduct, which reduces the overall yield and introduces impurities that can be challenging to remove during purification.[1]
Q2: Why are proline-containing sequences, especially those with 5-tert-butylproline, particularly susceptible to DKP formation?
A2: Proline's unique cyclic structure predisposes the preceding amide bond to adopt a cis-conformation, a key requirement for the intramolecular cyclization that leads to DKP formation.[2] The issue is exacerbated in sequences containing (2S,5R)-5-tert-butylproline. The significant steric bulk of the tert-butyl group actively forces the preceding Xaa-Pro bond to favor the cis-amide isomer.[3] This heightened population of the reactive cis-conformer makes peptides with 5-tert-butylproline at the penultimate position highly prone to DKP formation.
Q3: What are the primary factors that promote DKP formation during SPPS?
A3: Several factors can significantly increase the rate of DKP formation:
-
Peptide Sequence: Peptides with a proline or a proline analogue like 5-tert-butylproline at the second position from the N-terminus are highly susceptible.[1][2][4]
-
N-terminal Amino Acid: The identity of the N-terminal amino acid can influence the rate of DKP formation. For instance, sterically unhindered amino acids like glycine can increase susceptibility.[1]
-
Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically with piperidine in DMF, generate the free N-terminal amine that initiates the cyclization. Prolonged exposure to these basic conditions can accelerate DKP formation.[4]
-
Solvent: Solvents like DMF and NMP can facilitate DKP formation.[5]
-
Temperature: Elevated temperatures can increase the rate of this side reaction.
-
Resin Type: The choice of resin and its linker can play a role. For instance, resins with more acid-labile linkers like 2-chlorotrityl chloride resin can help mitigate DKP formation compared to Wang resin, especially at the initial stages of synthesis.
Q4: How does the choice of N-terminal protecting group affect DKP formation?
A4: The widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions, which simultaneously creates the nucleophilic N-terminal amine that drives DKP formation.[1] In some cases, the Fmoc group itself can be unstable, leading to its premature removal and subsequent cyclization.[5] While Boc (tert-butyloxycarbonyl) protection is removed under acidic conditions which protonates the N-terminal amine and renders it less nucleophilic, DKP formation can still occur during the subsequent neutralization step.[2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and mitigating DKP formation in your experiments involving 5-tert-butylproline.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing DKP formation.
Issue 1: Significant loss of yield, particularly when 5-tert-butylproline is the second residue.
-
Plausible Cause: "Traceless" DKP formation, where the N-terminal dipeptide containing 5-tert-butylproline has cyclized and been cleaved from the resin during synthesis. Due to the high propensity of the Xaa-(5-tert-butyl)Pro amide bond to exist in the reactive cis-conformation, this is a highly probable cause.
-
Recommended Actions:
-
Modify the Deprotection Step: Standard 20% piperidine in DMF can be aggressive. Consider using a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP to reduce the basicity and exposure time.
-
Immediate Coupling: After the deprotection and subsequent washing steps, proceed immediately with the coupling of the next amino acid. Minimizing the time the free N-terminal amine is exposed reduces the opportunity for intramolecular cyclization.
-
Lower the Temperature: Perform the deprotection and coupling steps at room temperature or below (e.g., 0°C) to slow down the rate of DKP formation.
-
Issue 2: A significant impurity is detected with a mass corresponding to the DKP of the N-terminal dipeptide.
-
Plausible Cause: The rate of intramolecular cyclization to form the DKP is competing effectively with the intermolecular coupling of the third amino acid.
-
Recommended Actions:
-
Dipeptide Coupling Strategy: This is often the most robust solution. Pre-synthesize the Fmoc-Xaa-(5-tert-butyl)Pro-OH dipeptide in solution and then couple it to the resin-bound amino acid. This strategy completely bypasses the formation of the susceptible dipeptidyl-resin intermediate.
-
Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the cyclization and cleavage of the dipeptide from the support.
-
Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU or HCTU to ensure that the coupling of the third amino acid is as rapid as possible, outcompeting the DKP formation.
-
Data Summary: Strategies to Minimize DKP Formation
| Strategy | Principle | Recommended Application for 5-tert-butylproline Sequences |
| Optimized Deprotection | Reduce basicity and exposure time of the free N-terminus. | Use 2% DBU / 5% piperazine in NMP. Perform deprotection at room temperature or below. |
| Immediate Subsequent Coupling | Minimize the time the reactive N-terminal amine is available for cyclization. | Proceed to the next coupling step without any delay after Fmoc removal and washing. |
| Dipeptide Coupling | Bypass the susceptible dipeptidyl-resin intermediate. | Couple a pre-synthesized Fmoc-Xaa-(5-tert-butyl)Pro-OH unit. |
| Use of 2-CTC Resin | Steric hindrance from the resin linker can suppress DKP formation. | Highly recommended when the C-terminal residue is being coupled. |
| Lower Reaction Temperature | Decrease the kinetic rate of DKP formation. | Perform deprotection and coupling steps at 0°C or room temperature. |
III. Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Prone to DKP Formation (Baseline)
This protocol serves as a baseline for comparison and is likely to result in significant DKP formation with 5-tert-butylproline sequences.
-
Resin Swelling: Swell Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., DIC/Oxyma).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling (5-tert-butylproline): Couple Fmoc-(2S,5R)-5-tert-butylproline-OH using standard coupling conditions.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Third Amino Acid Coupling: Couple the next Fmoc-amino acid.
Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
This protocol incorporates several modifications to suppress DKP formation.
-
Resin Selection and Swelling: Swell 2-chlorotrityl chloride resin in DCM for 1 hour, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the 2-CTC resin.
-
Optimized Fmoc Deprotection:
-
Wash the resin with NMP (3 times).
-
Treat the resin with a solution of 2% DBU and 5% piperazine in NMP (2 x 7 minutes).
-
Wash the resin thoroughly with NMP (5 times).
-
-
Second Amino Acid Coupling (5-tert-butylproline): Couple Fmoc-(2S,5R)-5-tert-butylproline-OH using a highly efficient coupling reagent such as HATU/DIPEA in NMP.
-
Optimized Fmoc Deprotection: Repeat step 3.
-
Immediate Third Amino Acid Coupling: Without delay, couple the third Fmoc-amino acid, pre-activated with HATU/DIPEA.
Protocol 3: Dipeptide Coupling Strategy
This is the most effective method for sequences highly prone to DKP formation.
-
Resin Swelling and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 2.
-
Fmoc Deprotection: Perform an optimized Fmoc deprotection as described in step 3 of Protocol 2.
-
Dipeptide Coupling:
-
In a separate vessel, pre-activate a solution of the pre-synthesized Fmoc-Xaa-(2S,5R)-5-tert-butylproline-OH dipeptide with HATU/DIPEA in NMP for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected amino acid on the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Subsequent Couplings: Continue with the optimized Fmoc deprotection and coupling steps for the remaining amino acids.
IV. Mechanistic Insights and Visualizations
The propensity for DKP formation is fundamentally linked to the conformational equilibrium of the Xaa-Pro amide bond. The bulky 5-tert-butyl group sterically favors the cis-conformation, which brings the N-terminal amine in close proximity to the scissile amide bond carbonyl, thus facilitating the intramolecular cyclization.
Mechanism of Diketopiperazine Formation
Caption: The intramolecular cyclization pathway leading to DKP formation.
V. References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Research Square. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
-
How to Optimize Peptide Synthesis?. Acme Synthetic. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. PubMed. [Link]
-
cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
-
Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from >N> -aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system. University of Bath's research portal. [Link]
-
Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. PubMed. [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Cis-Trans Imide Isomerization of the Proline Dipeptide. ACS Publications. [Link]
-
Tailoring interactions for cisPro peptide bond stabilization. ProBiologists. [Link]
-
Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Chemistry Today. [Link]
-
Cis & trans proline isomerisation around the Xaa–Pro amide bond. ResearchGate. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Boc-5(S)-tert-butyl-L-proline Diastereomers
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of their work. Proline and its derivatives, common motifs in pharmaceuticals and catalysts, present a unique analytical challenge due to the restricted rotation around the endocyclic amide bond. This phenomenon gives rise to two distinct diastereomeric atropisomers: cis and trans. This guide provides a comprehensive, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features that allow for the unambiguous differentiation of the cis and trans isomers of N-Boc-5(S)-tert-butyl-L-proline.
The introduction of a bulky tert-butyl group at the 5-position of the proline ring significantly influences the conformational equilibrium and the local electronic environment. Understanding and accurately characterizing these two isomers is critical for controlling stereochemistry in subsequent synthetic steps and for understanding their differential biological activities.
The Foundational Challenge: Cis-Trans Isomerism in Proline
The tertiary amide bond in N-acylated proline residues interconverts slowly on the NMR timescale, with an energy barrier of approximately 85 kJ·mol⁻¹.[1] This slow exchange results in the observation of two distinct sets of NMR signals for the cis and trans conformers, rather than a time-averaged spectrum.[2][3] The relative populations of these isomers can be influenced by factors such as the nature of the N-acyl group, the solvent, and substituents on the proline ring.[2][4]
This guide will dissect the key NMR parameters—¹H and ¹³C chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs)—that serve as diagnostic fingerprints for each diastereomer of Boc-5(S)-tert-butyl-L-proline.
Comparative Analysis of NMR Spectroscopic Data
The most powerful application of NMR in this context is the direct comparison of the spectra for the two diastereomers. The spatial arrangement of the Boc (tert-butyloxycarbonyl) group relative to the proline ring protons is the primary determinant of the observed differences in chemical shifts and NOE patterns.
¹H NMR Spectroscopy: A Tale of Two Protons
The α-proton (Hα) and the δ-protons (Hδ) of the proline ring are particularly sensitive to the cis-trans isomerization.
| Proton | trans-Isomer (Major) | cis-Isomer (Minor) | Rationale for Chemical Shift Difference |
| Hα | ~4.3 ppm | ~4.5 ppm | In the trans isomer, Hα is shielded by the carbonyl oxygen of the Boc group. In the cis isomer, Hα is in closer proximity to the deshielding tert-butyl group of the Boc protecting group. |
| Hδ | ~3.5 ppm (one proton) | ~3.8 ppm (one proton) | One of the Hδ protons in the cis isomer experiences significant deshielding due to its proximity to the carbonyl oxygen of the Boc group. |
| Boc (t-Bu) | ~1.40 ppm | ~1.48 ppm | The tert-butyl group of the Boc moiety is in a different chemical environment in each isomer, leading to a slight but distinct chemical shift difference.[5] |
| C5-t-Bu | ~0.9 ppm | ~0.9 ppm | The chemical shift of the C5-tert-butyl group is less affected by the amide bond conformation. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The relative differences are the key diagnostic indicators.
¹³C NMR Spectroscopy: The Cβ and Cγ Fingerprint
The ¹³C chemical shifts of the β- and γ-carbons (Cβ and Cγ) of the proline ring are highly reliable indicators of the amide bond conformation.[2]
| Carbon | trans-Isomer (Major) | cis-Isomer (Minor) | Rationale for Chemical Shift Difference |
| Cβ | ~31 ppm | ~33 ppm | Steric compression between the Boc group and the Cβ in the cis isomer causes a downfield shift (deshielding). |
| Cγ | ~25 ppm | ~23 ppm | The γ-gauche effect, where the bulky Boc group is gauche to Cγ in the trans isomer, leads to a slight shielding (upfield shift) compared to the cis isomer. |
| Boc (quaternary C) | ~80 ppm | ~80 ppm | The quaternary carbon of the Boc group is generally less sensitive to the isomerization. |
| Boc (CH₃) | ~28.4 ppm | ~28.6 ppm | Minor differences in the electronic environment of the methyl carbons. |
Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive Proof
Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other (< 5 Å), offering unambiguous evidence for the cis or trans conformation.[6][7]
| NOE Correlation | trans-Isomer | cis-Isomer | Mechanistic Insight |
| Hα ↔ Hδ | Strong | Weak | In the trans isomer, the α-proton and the δ-protons are on the same side of the five-membered ring, resulting in a strong NOE. In the cis isomer, they are on opposite sides, leading to a weak or absent NOE. |
| Boc (t-Bu) ↔ Hα | Weak/Absent | Strong | This is a key diagnostic. In the cis isomer, the tert-butyl group of the Boc moiety is in close spatial proximity to the α-proton, giving a strong NOE. This interaction is absent in the trans isomer.[5] |
| Boc (t-Bu) ↔ Hδ | Strong | Weak/Absent | In the trans isomer, the Boc tert-butyl group is spatially close to the δ-protons, resulting in a strong NOE. |
Visualizing the Diastereomers and Key NOE Interactions
The following diagrams illustrate the structures of the cis and trans isomers and highlight the key NOE correlations that differentiate them.
Caption: cis-Boc-5(S)-tert-butyl-L-proline with its key NOE correlation.
Experimental Protocol for Diastereomer Characterization
The following workflow provides a robust method for the characterization of Boc-5(S)-tert-butyl-L-proline diastereomers.
Caption: Experimental workflow for NMR characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the Boc-5(S)-tert-butyl-L-proline sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the minor isomer.
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum.
-
Acquire a two-dimensional (2D) ¹H-¹H Correlation Spectroscopy (COSY) experiment to establish the spin systems and confirm through-bond proton connectivities.
-
Acquire a 2D ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A mixing time in the range of 500-800 ms is generally appropriate for small molecules to allow for the buildup of NOE signals.
-
-
Data Analysis and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis of all spectra to the TMS signal at 0.00 ppm.
-
In the ¹H spectrum, integrate the well-resolved signals corresponding to the major (trans) and minor (cis) isomers (e.g., the Hα or Boc-tBu signals) to determine their relative populations.
-
Assign all proton and carbon signals for both isomers using the COSY spectrum and the expected chemical shift ranges.
-
Analyze the NOESY spectrum to identify the key diagnostic cross-peaks as outlined in the table above. The presence of a strong Hα-Boc(tBu) NOE is a definitive marker for the cis isomer, while a strong Hα-Hδ NOE is characteristic of the trans isomer.
-
Conclusion
The differentiation of the cis and trans diastereomers of Boc-5(S)-tert-butyl-L-proline is readily achievable through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C chemical shifts provide strong initial indicators, 2D NOESY spectroscopy offers the most definitive and unambiguous evidence for the assignment of each isomer. The characteristic through-space interactions between the Boc group and the proline ring protons serve as a robust analytical tool for any researcher working with N-acylated proline derivatives. This guide provides the foundational data and experimental framework to confidently perform this characterization, ensuring the structural integrity of these valuable synthetic building blocks.
References
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. Available at: [Link]
-
Wüthrich, K., et al. (1984). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Journal of Molecular Biology, 180(3), 715-740. Available at: [Link]
-
Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. Available at: [Link]
-
Sebák, F., et al. (2022). Selective 1Hα NMR methods reveal functionally relevant proline cis/trans isomers in intrinsically disordered proteins: characterization of minor forms, effects of phosphorylation, and occurrence in proteome. Angewandte Chemie International Edition, 61(1), e202108361. Available at: [Link]
-
Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerisation in oligopeptides. Biopolymers, 20(12), 2623-2633. Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3136-3146. Available at: [Link]
-
IMSERC. (n.d.). Amino Acids: Proline. Northwestern University. Available at: [Link]
-
Parella, T. (1998-2008). NMR studies on cis-trans isomerization. BRUKER Biospin. Available at: [Link]
-
Haas, E., & Steinberg, I. Z. (1984). 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. Journal of the Chemical Society, Chemical Communications, (13), 869-870. Available at: [Link]
-
Pardi, A., et al. (1984). Proline cis-trans isomerization in staphylococcal nuclease: a study by 13C NMR. Biochemistry, 23(5), 808-816. Available at: [Link]
-
Hruby, V. J., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795. Available at: [Link]
-
Schmid, F. X. (1993). Prolyl isomerase: enzymatic catalysis of slow protein-folding reactions. Annual Review of Biophysics and Biomolecular Structure, 22(1), 123-142. Available at: [Link]
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Ottiger, M., & Bax, A. (1999). A novel NMR experiment for the sequential assignment of proline residues and proline stretches in 13C/15N-labeled proteins. Journal of Biomolecular NMR, 13(4), 381-385. Available at: [Link]
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Zondlo, N. J. (2013). Proline isomerization in Abl kinase and the Crk adaptor protein. Accounts of Chemical Research, 46(6), 1317-1326. Available at: [Link]
-
Orts, J., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(49), 6435-6438. Available at: [Link]
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Takeuchi, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083. Available at: [Link]
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Comparative Guide: Determining cis/trans Amide Ratios in 5-tert-Butylproline Peptides
Executive Summary
In peptide engineering, the proline residue is a unique switch, capable of populating both cis and trans amide bond geometries.[1] However, standard proline favors the trans isomer (typically >80% in unfolded peptides). To force the elusive cis-amide conformation—critical for nucleating
The bulky tert-butyl group at the
This guide objectively compares methods for quantifying this ratio, establishing Solution-State NMR as the gold standard for dynamic quantification, while evaluating X-ray crystallography and CD spectroscopy as supplementary techniques.
The Steric Mechanism: Why 5-tert-Butylproline?
Before quantifying the ratio, one must understand the driving force. In unsubstituted proline, the trans isomer is favored (
In 5-tert-butylproline , the symmetry is broken.[2]
-
The Conflict: The N-acyl group of the preceding residue encounters severe steric clash with the bulky tert-butyl group if the amide bond adopts the wrong geometry.[2]
-
The Result: For (2S, 5R)-5-tert-butylproline, the trans-amide conformation forces the N-acyl group into the same spatial region as the tert-butyl group.[2] To relieve this strain, the peptide bond rotates to cis, placing the N-acyl group away from the bulk.
Diagram 1: Steric Control Logic
Caption: Logical flow of steric pressure exerted by the 5-tert-butyl group on the amide bond equilibrium.
Comparative Methodology
The following table compares the three primary methods for analyzing these peptide systems.
| Feature | 1H NMR Spectroscopy | X-Ray Crystallography | CD Spectroscopy |
| Primary Output | Quantitative | 3D Atomic Coordinates | Secondary Structure (Helix/Turn) |
| Resolution | Atomic (dynamic solution) | Atomic (static solid) | Low (macroscopic average) |
| Sample State | Solution (D₂O, CDCl₃, DMSO) | Solid Crystal | Solution |
| Sensitivity | Detects minor isomers (>2%) | Single conformer only | Qualitative trends only |
| Throughput | Medium (requires assignment) | Low (requires crystallization) | High |
| Verdict | GOLD STANDARD | Validation Only | Supporting Data |
Deep Dive: The NMR Protocol (Gold Standard)
NMR is the only technique capable of quantifying the population ratio in solution where biological activity occurs. Because the isomerization is slow on the NMR timescale (exchange rate
Phase 1: Experimental Setup
-
Solvent Selection:
-
Concentration: 2–10 mM to prevent aggregation (which distorts ratios).[2]
Phase 2: The Self-Validating Workflow
This protocol ensures you are measuring isomers, not impurities.
-
1D Proton Scan: Acquire a standard 1H spectrum. Look for "shadow peaks"—duplicated resonances for the amide NH,
-H, or the distinctive tert-butyl singlet (approx 0.9 ppm).[2] -
Temperature Coefficient Test (Validation):
-
Record spectra at 25°C, 35°C, 45°C.
-
Logic: If the peaks are rotamers, they will broaden and eventually coalesce as the temperature rises (increasing
). Impurities will not coalesce.
-
-
2D ROESY/NOESY (Assignment):
Phase 3: Quantification
Calculate the equilibrium constant (
Diagram 2: NMR Decision Workflow
Caption: Step-by-step NMR workflow for validating and quantifying cis/trans isomers.
Experimental Data & Case Studies
The following data illustrates the potency of 5-tBuPro compared to standard Proline.
Case Study A: The "Super-Cis" Inducer
Source: Beausoleil & Lubell (2000) [1]
In simple dipeptides (
| Peptide Sequence | Solvent | % Cis-Amide | Notes |
| Ac-Pro-NHMe | Water | ~15% | Standard Proline prefers trans.[2] |
| Ac-Pro-NHMe | CDCl₃ | <5% | Trans stabilized by H-bonds.[2] |
| Ac-(5-tBu)Pro-NHMe | Water | 63% | (2S, 5R) isomer flips the preference.[2] |
| Ac-(5-tBu)Pro-NHMe | CDCl₃ | 48% | Steric bulk overrides solvent effects.[2] |
Interpretation: The introduction of the (2S, 5R)-5-tert-butyl group increases the cis-amide population by nearly 4-fold in water.[2] This makes it an ideal tool for designing
Case Study B: Oxytocin Analogs
Source: Halab & Lubell (2000) [2][2]
Researchers replaced Pro7 in Oxytocin with 5-tBuPro to study receptor selectivity.[2]
-
Result: The cis-isomer population increased from <5% (wild type) to 35% in the analog.[2]
-
Biological Impact: The analog acted as an antagonist, suggesting the cis-conformation is linked to antagonistic activity at the oxytocin receptor.
Troubleshooting & Expert Tips
-
Overlap Issues: The tert-butyl singlet (9H) is massive and sharp.[2] If it overlaps with methyl signals from Leu/Val/Ala, use the
-proton region (4.0–5.0 ppm) for integration.[2] -
Slow Exchange: If peaks are broad but not split, you are in intermediate exchange. Cool the sample to 5°C to "freeze" the conformers into distinct peaks for integration.
-
Stereochemistry Matters: Ensure you are using the correct diastereomer.
References
-
Beausoleil, E., & Lubell, W. D. (2000). Steric effects on the amide isomer equilibrium of prolyl peptides. Synthesis and conformational analysis of N-acetyl-5-tert-butylproline N'-methylamides. Journal of the American Chemical Society, 122(41), 10056-10064.
-
[2]
-
-
Halab, L., & Lubell, W. D. (2000). A study of the relationship between biological activity and prolyl amide isomer geometry in oxytocin using 5-tert-butylproline to augment the Cys(6)-Pro(7) peptide bond cis-isomer population.[2] Journal of Medicinal Chemistry, 43(8), 1624-1632.[2]
-
Halab, L., & Lubell, W. D. (2002). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. Journal of Organic Chemistry, 64(9), 3312–3321.
-
[2]
-
-
Beusen, D. D., et al. (1995). Conformational analysis of 5-tert-butylproline residues in peptides.[2] Biopolymers, 36(2), 181-200.[2]
-
[2]
-
Sources
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- 2. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Bulk of 5-tert-Butylproline and 5-Phenylproline for Researchers and Drug Development Professionals
In the landscape of peptide chemistry and asymmetric catalysis, the proline scaffold stands as a cornerstone. Its rigid pyrrolidine ring imparts unique conformational constraints that have been artfully exploited in the design of catalysts and peptidomimetics. The strategic placement of substituents on this ring allows for the fine-tuning of its steric and electronic properties, thereby influencing reaction outcomes and biological activity. This guide provides an in-depth technical comparison of the steric bulk of two such modified prolines: 5-tert-butylproline and 5-phenylproline. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how these substituents modulate the steric environment of the proline ring, and the practical implications thereof.
Structural and Conformational Analysis: The Foundation of Steric Influence
The steric bulk of a molecule is not merely a function of the size of its constituent groups but is intimately linked to its three-dimensional architecture and conformational flexibility. In the context of 5-substituted prolines, the steric influence of the substituent at the C5 position profoundly affects two key conformational equilibria: the cis/trans isomerization of the preceding amide bond and the endo/exo pucker of the pyrrolidine ring.[1][2]
The tert-butyl group , with its tetrahedral arrangement of three methyl groups around a central carbon, presents a significantly larger and more rigid steric shield compared to the planar phenyl group . While the phenyl group is also considered sterically demanding, its ability to rotate around the C5-phenyl bond allows for some conformational adaptability.
The steric clash between the C5 substituent and the N-acyl group in the trans amide conformer is a critical determinant of the cis/trans equilibrium. In the case of 5-tert-butylproline, this interaction is particularly pronounced, leading to a significant destabilization of the trans isomer and a corresponding increase in the population of the cis isomer.[3] This steric-driven preference for the cis conformation is a hallmark of 5-tert-butylproline and a key differentiator from 5-phenylproline, where the steric hindrance is less severe, resulting in a more balanced population of cis and trans isomers.
The pyrrolidine ring itself exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (puckered towards the carboxyl group) and Cγ-exo (puckered away from the carboxyl group). The nature and orientation of the C5 substituent can bias this equilibrium, which in turn influences the overall shape of the molecule and its presentation of other functional groups.
Quantitative Comparison of Steric Parameters
| Substituent | A-Value (kcal/mol) on Cyclohexane | Sterimol Parameters (calculated for attachment to a generic carbon) |
| L (Å) | ||
| tert-Butyl | ~4.9[4] | 4.11 |
| Phenyl | ~3.0[6] | 6.33 |
Table 1: Comparison of Steric Parameters. Data for Sterimol parameters are representative values and can vary depending on the specific calculation method and the point of attachment.[7][8]
The significantly higher A-value of the tert-butyl group (~4.9 kcal/mol) compared to the phenyl group (~3.0 kcal/mol) in the cyclohexane system provides a strong indication of its greater steric demand.[4][6]
Sterimol parameters offer a more nuanced, multi-dimensional description of a substituent's size and shape.[7][9]
-
L (Length): The phenyl group has a greater length due to its planar extension.
-
B1 (Minimum Width): The tert-butyl group has a significantly larger minimum width, reflecting its bulkiness close to the point of attachment.
-
B5 (Maximum Width): The maximum widths are more comparable, though the phenyl group can present a larger B5 depending on its rotational conformation.
Collectively, these parameters paint a clear picture: the tert-butyl group imposes a more significant and isotropic steric shield in the immediate vicinity of the proline ring, while the phenyl group's steric influence is more directional and conformationally dependent.
Impact on Chemical Reactivity and Selectivity: A Data-Driven Comparison
The true measure of a substituent's steric bulk lies in its influence on chemical reactions. In the realm of organocatalysis, proline and its derivatives are workhorses for a variety of asymmetric transformations, with the steric environment around the catalytic nitrogen atom playing a crucial role in determining stereoselectivity.[10][11]
While a head-to-head comparison of 5-tert-butylproline and 5-phenylproline in the same catalytic reaction is not extensively documented in a single study, we can infer their relative steric impact from studies that have investigated the effect of bulky substituents at the 5-position.
A study on the influence of a 5-tert-butyl substituent on the conformation of polyproline helices demonstrated a significant increase in the population of the cis-amide bond isomer (up to 63% cis in a dipeptide model), a direct consequence of the steric clash with the preceding acyl group.[3] This forced orientation has profound implications for the catalytic pocket in an organocatalytic transition state.
To provide a framework for experimental comparison, we propose a model asymmetric aldol reaction. The diastereoselectivity and enantioselectivity of this reaction are highly sensitive to the steric environment created by the catalyst.
Based on the established principles of proline catalysis, we can predict the following outcomes:
-
5-tert-Butylproline Catalyst: The bulky tert-butyl group is expected to create a more constrained active site. This could lead to higher diastereoselectivity and enantioselectivity, as it would more effectively shield one face of the enamine intermediate. However, the increased steric hindrance might also lead to a lower reaction rate.
-
5-Phenylproline Catalyst: The phenyl group, while still providing significant steric direction, offers more conformational flexibility. This might result in slightly lower stereoselectivities compared to the tert-butyl analogue, but potentially a faster reaction rate due to a more accessible active site.
Experimental Protocols
Protocol 1: Synthesis of (2S,5R)-5-tert-Butylproline
This protocol is adapted from the literature and provides a reliable method for the synthesis of the cis-diastereomer of 5-tert-butylproline.[1][12]
-
Preparation of the δ-oxo-α-aminoheptanoate precursor: Start from commercially available L-glutamic acid. A multi-step sequence involving N-protection, esterification, and C-acylation with pivaloyl chloride is employed to generate the key δ-oxo-α-[N-(PhF)amino]heptanoate intermediate.
-
Reductive Amination: The keto-ester is subjected to catalytic hydrogenation in the presence of di-tert-butyl dicarbonate. This step simultaneously reduces the imine formed in situ and protects the resulting secondary amine, leading to the formation of N-(BOC)-5-tert-butylprolinate.
-
Ester Hydrolysis: The methyl ester is hydrolyzed using a suitable base, such as potassium trimethylsilanolate, to yield the desired N-(BOC)-5-tert-butylproline.
-
Deprotection: The BOC group is removed under acidic conditions (e.g., trifluoroacetic acid) to afford the final (2S,5R)-5-tert-butylproline.
Protocol 2: Synthesis of 5-Phenylproline
An enantioselective synthesis of 5-phenylproline derivatives can be achieved via phase-transfer catalytic alkylation.[2]
-
Preparation of the Dihydro-2H-pyrrole-2-carboxylate precursor: This starting material can be synthesized from appropriate precursors.
-
Phase-Transfer Catalytic Alkylation: The precursor is alkylated in the presence of a chiral quaternary ammonium catalyst under phase-transfer conditions. This step introduces the desired alkyl group at the 2-position with high enantioselectivity.
-
Further Transformations: The resulting product can be further manipulated, for example through reduction, to yield the desired 5-phenyl-2-alkylproline.
Protocol 3: Comparative Catalysis in an Asymmetric Aldol Reaction
This general procedure can be used to compare the catalytic efficacy of 5-tert-butylproline and 5-phenylproline.[10][13]
-
Reaction Setup: To a solution of an aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL), add a ketone (e.g., acetone, 10.0 mmol).
-
Catalyst Addition: Add the proline derivative (5-tert-butylproline or 5-phenylproline, 0.1 mmol, 10 mol%) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC).
Protocol 4: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of proline derivatives in solution.[14][15][16]
-
Sample Preparation: Prepare solutions of the N-acetylated N'-methylamide derivatives of both 5-tert-butylproline and 5-phenylproline in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
1D 1H NMR: Acquire standard 1H NMR spectra to observe the chemical shifts and coupling constants of the amide and alpha-protons. The presence of distinct sets of signals will indicate the presence of both cis and trans isomers. The relative integration of these signals provides the isomer ratio.
-
2D NOESY/ROESY: Acquire 2D NOESY or ROESY spectra to identify through-space correlations. Key NOEs, such as between the alpha-proton of the preceding residue and the delta-protons of the proline ring, can definitively distinguish between the cis and trans isomers.
-
Variable Temperature NMR: Conduct experiments at different temperatures to study the thermodynamics of the cis/trans isomerization.
Conclusion and Future Outlook
The steric bulk of the substituent at the 5-position of the proline ring is a critical design element for influencing molecular conformation and reactivity. The tert-butyl group, by virtue of its size and rigidity, exerts a more pronounced steric effect than the phenyl group, most notably by strongly favoring the cis-amide conformation. This fundamental difference has significant implications for the design of organocatalysts, peptidomimetics, and therapeutic agents.
While direct, quantitative comparisons of these two specific proline derivatives in a single experimental study are not abundant in the current literature, the available data on their individual conformational preferences, coupled with the established steric parameters of the substituent groups, provide a solid foundation for rational design. The proposed experimental protocols offer a clear path for researchers to generate their own comparative data and further elucidate the nuanced interplay between steric hindrance and chemical function. As the demand for more sophisticated molecular tools and therapeutics grows, a deep understanding of the principles outlined in this guide will be invaluable for the continued development of innovative proline-based technologies.
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Beausoleil, E.; L'Archevêque, B.; Bélec, L.; Lubell, W. D. 5-tert-Butylproline. The Journal of Organic Chemistry. 1996 , 61 (26), 9447–9454. [Link]
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Ganguly, H.; Datta, G. Conformational landscape of substituted prolines. Amino Acids. 2020 , 52 (3), 377-393. [Link]
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Davis, F. A.; Yang, B.; Deng, J. Asymmetric Synthesis of cis-5-tert-Butylproline with Metal Carbenoid NH Insertion. The Journal of Organic Chemistry. 2003 , 68 (13), 5147–5152. [Link]
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Scheraga, H. A. Solution conformations of proline rings in proteins studied by NMR spectroscopy. Journal of Biomolecular NMR. 1995 , 5 (2), 127-135. [Link]
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Ferreira, M. J.; et al. Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A. 2014 , 118 (8), 1431–1441. [Link]
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Lee, Y. C.; Jackson, P. L. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers. 2001 , 58 (6), 548-561. [Link]
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Eliel, E. L.; et al. Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A. 2014 , 118 (8), 1431–1441. [Link]
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Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. 2014 . [Link]
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D'Oria, E.; et al. Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. 2021 . [Link]
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Raines, R. T.; et al. Ring Pucker Control in β-Prolines. Organic Letters. 2017 , 19 (18), 4940-4943. [Link]
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Wikipedia. Proline-catalyzed aldol reactions. [Link]
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Lee, Y. C.; Jackson, P. L. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers. 2001 , 58 (6), 548-561. [Link]
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Vitagliano, L.; et al. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science. 2001 , 10 (12), 2627-2632. [Link]
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List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. 2000 , 122 (10), 2395–2396. [Link]
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Chemistry Stack Exchange. How much steric hindrance does a phenyl group offer?. 2016 . [Link]
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Lombardo, M.; et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. 2020 , 10 (6), 649. [Link]
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LibreTexts Chemistry. 3.3: Conformational analysis of cyclohexanes. 2025 . [Link]
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MDPI. Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[14]arene and p-tert-butylhomooxacalix[n]arenes. 2024 . [Link]
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bioRxiv. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. 2020 . [Link]
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Kotsuki, H.; Ikishima, H.; Okuyama, A. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. 2008 , 75 (3), 493. [Link]
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Madison, V.; Schellman, J. Proline side chain effects on theoretical [pi-pi] * absorption and circular dichroic spectra of proline-containing peptides. Iowa State University Digital Repository. 1970 . [Link]
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Lubell, W. D.; et al. Ring Pucker Control in β-Prolines. Organic Letters. 2017 , 19 (18), 4940-4943. [Link]
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Chandler, J. R.; et al. The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society. 2008 , 130 (46), 15428-15439. [Link]
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Corrêa, J. R.; et al. Winged-Cone Conformation in Hexa-p-tert-butylcalix[16]arene Driven by the Unusually Strong Guest Encapsulation. The Journal of Organic Chemistry. 2017 , 82 (22), 11905–11911. [Link]
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Al-Zaydi, K. M. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules. 2009 , 14 (1), 153-167. [Link]
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Sigman, M. S.; et al. Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis. 2019 , 9 (3), 2055-2065. [Link]
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Mahgoub, A.; et al. Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. 2025 . [Link]
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Beausoleil, E.; Lubell, W. D. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers. 2000 , 53 (3), 249-256. [Link]
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Methods in Molecular Medicine. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. 1999 , 23, 437-452. [Link]
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Gicquel, M.; et al. Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Chemistry – A European Journal. 2018 , 24 (42), 10737-10746. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. 2011 . [Link]
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Acta Crystallographica Section E. 1,4-Bis[4-(tert-butylsulfanyl)phenyl]buta-1,3-diyne. 2012 , 68 (Pt 4), o1053. [Link]
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ResearchGate. A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. [Link]
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Organic Chemistry Frontiers. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. 2023 , 10 (15), 3784-3790. [Link]
-
Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. 2025 . [Link]
-
Springer Nature Experiments. Determining Protein Structures Using X-Ray Crystallography. [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of Peptides Featuring Boc-5(S)-tert-butyl-L-proline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of peptide and protein three-dimensional structures is paramount. X-ray crystallography remains a gold standard in this endeavor, providing high-resolution atomic coordinates that illuminate molecular interactions and guide rational drug design.[1] However, the inherent flexibility of many peptides presents a significant hurdle to obtaining well-ordered crystals suitable for diffraction studies.[2] The strategic introduction of conformationally constrained amino acid analogs is a powerful technique to mitigate this challenge.
This guide provides an in-depth comparison of the use of N-Boc-5(S)-tert-butyl-L-proline in the X-ray crystallography of peptides against conventional proline and other proline analogs. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of expected crystallographic outcomes.
The Pivotal Role of Proline in Peptide Structure
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imposes significant conformational restrictions on the peptide backbone.[3] This rigidity can be a double-edged sword in crystallography. While it can pre-organize a peptide into a more defined conformation, the energetic barrier to the cis-trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity, a significant impediment to crystallization.
Introducing Boc-5(S)-tert-butyl-L-proline: A Tool for Conformational Control
The strategic placement of bulky substituents on the proline ring can further restrict its conformational freedom and influence the cis/trans equilibrium of the preceding peptide bond.[4] The introduction of a tert-butyl group at the C5 position, as in Boc-5(S)-tert-butyl-L-proline, is a prime example of this strategy. The steric hindrance imposed by the tert-butyl group is hypothesized to favor a specific ring pucker and, consequently, a particular peptide bond isomer, thereby promoting a more homogenous conformational ensemble of the peptide.
This guide will use a model peptide to illustrate the comparative effects of incorporating L-proline, Boc-L-proline, and Boc-5(S)-tert-butyl-L-proline on the outcomes of X-ray crystallography studies.
Experimental Section: A Step-by-Step Guide
I. Synthesis of Boc-5(S)-tert-butyl-L-proline
The synthesis of Boc-5(S)-tert-butyl-L-proline can be achieved from L-glutamic acid through a multi-step process involving acylation and diastereoselective reductive amination.[5] The N-terminus is protected with a tert-butyloxycarbonyl (Boc) group, a standard protecting group in solid-phase peptide synthesis.[6][7]
Diagram 1: Synthesis Workflow for Boc-5(S)-tert-butyl-L-proline
Sources
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- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Boc-5(S)-tert-butyl-L-proline
[1]
Executive Summary & Chemical Profile
Boc-5(S)-tert-butyl-L-proline is a specialized chiral building block used primarily in peptide synthesis and medicinal chemistry.[1] While often classified as a standard organic irritant, its specific structural features—the Boc (tert-butyloxycarbonyl) protecting group on the amine and the tert-butyl ether/ester functionality—dictate a specific disposal logic.
Critical Operational Hazard: This molecule possesses dual acid-lability .[1] Exposure to strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid) triggers the simultaneous cleavage of both the Boc and tert-butyl groups. This reaction generates significant volumes of isobutylene gas and carbon dioxide , which can rapidly over-pressurize sealed waste containers, leading to rupture or explosion.[1]
Physicochemical Data for Disposal Assessment
| Property | Value/Description | Operational Implication |
| Physical State | White to off-white powder | High dust potential; requires particulate control during transfer.[1] |
| Solubility | Soluble in organics (DCM, EtOAc, MeOH) | Dispose via organic solvent streams; do not attempt aqueous disposal.[1] |
| Acid Sensitivity | High (Boc & t-Bu groups) | STRICT SEGREGATION from acidic waste streams (pH < 4).[1] |
| Flammability | Combustible Organic Solid | Keep away from oxidizers and open flames.[1] |
| RCRA Status | Non-listed (typically); Characteristic | Classify as "Non-Regulated Organic" unless mixed with regulated solvents.[1] |
Pre-Disposal Segregation Strategy
To ensure a self-validating safety system , you must segregate waste at the point of generation. Mixing this compound with incompatible streams is the most common cause of laboratory waste accidents involving protected amino acids.
The "Zero-Acid" Rule
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best for: Old reagents, spilled powder, or scrapings.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer:
-
Secondary Containment: Place the closed jar into a clear polyethylene bag (secondary containment) before transport to the central accumulation area.
Scenario B: Disposal of Solution Waste (Reaction Mixtures/Rinsates)
Best for: Mother liquors, rotary evaporator traps, and washing solvents.[1]
-
Solvent Compatibility Check:
-
Neutralization Verification (The Safety Gate):
-
If the solution came from a reaction involving acids, you must neutralize it with Sodium Bicarbonate (NaHCO₃) before adding it to the waste carboy.
-
Test: Take a 1 mL aliquot and add to water. Check pH. If neutral (pH 6-8), proceed.[1]
-
-
Transfer: Pour slowly into the appropriate solvent waste carboy using a funnel with a flash-arrestor.
-
Log Entry: Record the approximate mass of the Boc-amino acid on the waste log sheet.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for safe disposal, emphasizing the prevention of acid-contact.
Caption: Operational workflow for segregating Boc-5(S)-tert-butyl-L-proline waste. Note the critical neutralization step for liquid waste to prevent container pressurization.
Emergency Response: Spill Management
In the event of a spill outside of the fume hood:
-
Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area to allow dust to settle.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] If dust is visible, use an N95 or P100 particulate respirator.[1]
-
Dry Containment:
-
Do NOT wet the powder initially (this can make it sticky or spread it).
-
Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.
-
Gently sweep the powder into a dustpan using a brush.
-
-
Final Cleanup:
-
Once the bulk solid is removed, wipe the surface with a soap/water solution.
-
Place all cleanup materials (gloves, pads, sweepings) into a hazardous waste bag labeled "Debris contaminated with Boc-amino acid."[1]
-
Regulatory Compliance & Documentation
EPA/RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA):
-
P-List/U-List: This specific compound is generally not listed by name.[1]
-
Characteristic Waste:
Manifest Description
When preparing the waste manifest for the disposal contractor (e.g., Veolia, Clean Harbors), use the following description to ensure proper incineration:
ngcontent-ng-c3932382896="" class="ng-star-inserted">"Waste Organic Solids, N.O.S. (Contains Boc-protected amino acid derivative).[1][4][5][6][7] Incineration Recommended."
References
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Committee on Chemical Safety.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] [Link][1]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
